Spiro(2,4)hept-4-ene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.4]hept-6-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-2-4-7(3-1)5-6-7/h1,3H,2,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQUBQHHIIUMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200677 | |
| Record name | Spiro(2,4)hept-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52708-23-3 | |
| Record name | Spiro(2,4)hept-4-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052708233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro(2,4)hept-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Spiro(2,4)hept-4-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Spiro(2,4)hept-4-ene (CAS No. 52708-23-3). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and further research applications. This document summarizes key quantitative data, outlines general experimental considerations, and provides a logical workflow for physicochemical characterization.
Core Physicochemical Data
The known physicochemical properties of this compound are summarized in the tables below. This data is essential for understanding the compound's behavior in various experimental and biological systems.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ | [1][2] |
| Molecular Weight | 94.1543 g/mol | [1] |
| Boiling Point | 118.4 °C at 760 mmHg | [1][3] |
| Density | 0.93 g/cm³ | [1][3] |
| Flash Point | 3.8 °C | [1][3] |
| Vapor Pressure | 19.9 mmHg at 25°C | [1] |
Computed and Molecular Properties
| Property | Value | Source |
| Exact Mass | 94.078250319 | [1] |
| LogP | 2.11660 | [1] |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Complexity | 107 | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively documented in publicly available literature. However, standard analytical methods would be employed for their characterization. A general workflow for such a characterization is provided below.
General Workflow for Physicochemical Characterization:
Caption: General experimental workflow for the synthesis, purification, and physicochemical characterization of this compound.
Signaling Pathways and Drug Development Relevance
Currently, there is no readily available scientific literature that describes the involvement of this compound in any specific biological signaling pathways. Furthermore, its application in drug development has not been documented. The focus of research on related spirocyclic compounds has been on their use as bioisosteres or in the synthesis of more complex molecules.
The logical relationship for assessing a novel compound like this compound for biological activity is outlined in the diagram below.
Caption: A logical framework for the initial stages of assessing the biological activity of a novel chemical entity such as this compound.
References
Synthesis and Biological Screening of Spiro[2.4]heptane Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[2.4]heptane scaffold, a unique three-dimensional structure, has garnered significant attention in medicinal chemistry due to its potential to generate novel therapeutic agents. Its rigid yet complex architecture allows for the precise spatial orientation of functional groups, enabling enhanced binding to biological targets and improved pharmacological properties. This technical guide provides an in-depth overview of the synthesis of spiro[2.4]heptane analogs and methodologies for their biological screening, with a focus on anticancer applications.
Synthetic Strategies for Spiro[2.4]heptane Analogs
The construction of the spiro[2.4]heptane core and its derivatives can be achieved through various synthetic routes. Key strategies include intramolecular cyclopropanation reactions, Michael addition followed by cyclization, and multicomponent reactions.
Rhodium-Catalyzed Intramolecular Cyclopropanation
A powerful method for the synthesis of spiro[2.4]heptanes involves the rhodium-catalyzed intramolecular cyclopropanation of allylic diazoacetates. This reaction proceeds with high efficiency and stereoselectivity, allowing for the creation of complex spirocyclic systems.
Experimental Protocol: Synthesis of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Cyclopropane-Fused γ-Lactones [1]
This protocol describes the synthesis of fluorinated spiro[2.4]heptane lactones, which are of interest due to the unique properties conferred by the fluorine substituents.
Materials:
-
Appropriately substituted allylic cyanodiazoacetate
-
Dirhodium(II) octanoate [Rh₂(oct)₄] or dirhodium(II) pivalate [Rh₂(piv)₄]
-
Dichloromethane (DCM), anhydrous
-
Argon atmosphere
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the allylic cyanodiazoacetate (1.0 equiv) in anhydrous DCM (0.1 M) under an argon atmosphere, add the rhodium(II) catalyst (1 mol %).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[2.4]heptane lactone.
Michael Addition and Cyclization
The synthesis of substituted spiro[2.4]heptan-4-ones can be achieved through a Michael addition of a nucleophile to a cyclopentenone, followed by an intramolecular cyclization. This approach allows for the introduction of diverse substituents on the cyclopentane ring.
Experimental Protocol: Organocatalytic Synthesis of Spirooxindole Derivatives [2]
This method utilizes a cascade Michael-Michael-aldol reaction to construct complex spirooxindole derivatives, which can be considered analogs of spiro[2.4]heptane.
Materials:
-
Substituted oxindole
-
α,β-Unsaturated aldehyde
-
Organocatalyst (e.g., a chiral secondary amine)
-
Solvent (e.g., toluene, chloroform)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the oxindole (1.0 equiv) and the α,β-unsaturated aldehyde (1.2 equiv) in the chosen solvent, add the organocatalyst (10-20 mol %).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor by TLC.
-
Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the spirooxindole derivative.
Biological Screening of Spiro[2.4]heptane Analogs
The biological evaluation of newly synthesized spiro[2.4]heptane analogs is crucial to identify promising therapeutic candidates. A common initial step is to assess their cytotoxic effects against a panel of cancer cell lines.
Cytotoxicity Assays
Cytotoxicity assays are used to determine the concentration at which a compound induces cell death. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of a compound that inhibits 50% of cell growth or viability.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., from the NCI-60 panel)
-
Cell culture medium and supplements
-
Synthesized spiro[2.4]heptane analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the spiro[2.4]heptane analogs in cell culture medium.
-
Replace the medium in the cell plates with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ values.
Quantitative Data Presentation
The results from biological screening are most effectively presented in a structured tabular format to allow for easy comparison of the activity of different analogs.
| Compound ID | Spiro[2.4]heptane Analog | Target Cell Line | IC₅₀ (µM)[3][4] |
| SPP-1 | Spiro-pyrrolopyridazine derivative 1 | MCF-7 (Breast) | 5.82 ± 0.4 |
| SPP-2 | Spiro-pyrrolopyridazine derivative 2 | H69AR (Lung) | 7.14 ± 0.9 |
| SPP-10 | Spiro-pyrrolopyridazine derivative 10 | PC-3 (Prostate) | 4.2 ± 0.2 |
| SPP-10 | Spiro-pyrrolopyridazine derivative 10 | MCF-7 (Breast) | 2.31 ± 0.3 |
| SPI-1 | Spiro[thiazolidinone-isatin] conjugate | Colon | >100 |
| SPI-2 | Spiro[thiazolidinone-isatin] conjugate | Leukemia | 85.3 |
| SPI-3 | Spiro[thiazolidinone-isatin] conjugate | Melanoma | 72.5 |
Signaling Pathways and Workflow Diagrams
Understanding the mechanism of action of bioactive compounds often involves elucidating their effects on cellular signaling pathways. For anticancer agents, the MAPK/ERK pathway is a frequently dysregulated pathway that is a common target.
Caption: MAPK/ERK signaling pathway and a potential point of inhibition by a spiro[2.4]heptane analog.
The overall process from compound synthesis to biological evaluation can be visualized in a logical workflow diagram.
Caption: Workflow for the synthesis and biological screening of spiro[2.4]heptane analogs.
This guide provides a foundational understanding of the synthesis and biological evaluation of spiro[2.4]heptane analogs. The provided protocols and data serve as a starting point for researchers to explore this promising class of compounds in the quest for novel therapeutics. Further investigation into diverse synthetic methodologies and a broader range of biological targets will undoubtedly unlock the full potential of the spiro[2.4]heptane scaffold in drug discovery.
References
- 1. Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Theoretical Stability of Spiro(2,4)hept-4-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and conformational rigidity. Spiro(2,4)hept-4-ene, a molecule comprising a cyclopropane ring and a cyclopentene ring fused at a quaternary carbon, presents a compelling case for theoretical stability analysis. Understanding the energetic landscape of this molecule is crucial for predicting its reactivity, synthetic accessibility, and potential as a scaffold in drug design. This technical guide provides an in-depth overview of the theoretical methodologies employed to study the stability of this compound, supported by data from related spirocyclic compounds.
Theoretical Methodologies for Stability Analysis
The stability of a molecule like this compound is typically investigated using computational quantum chemistry methods. The two primary approaches are ab initio molecular orbital theory and Density Functional Theory (DFT).[1][2]
Ab Initio Molecular Orbital Theory
Ab initio methods are based on first principles and do not rely on empirical parameters.[1] Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate approximations of the molecular energy. The choice of basis set, which describes the atomic orbitals, is also critical to the accuracy of the calculation. Common basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). For spiro compounds, ab initio methods have been used to determine equilibrium geometries, enthalpies of formation, and strain energies.[1][3][4]
Density Functional Theory (DFT)
DFT is a popular alternative to traditional ab initio methods, offering a good balance between computational cost and accuracy.[2][5][6] DFT calculations are based on the electron density of a system rather than the complex many-electron wavefunction.[6] The accuracy of DFT methods depends on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. Hybrid functionals, such as B3LYP and M06-2X, which combine a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide reliable results for the structural parameters and energies of organic molecules.[7]
Key Stability Descriptors
The stability of this compound can be quantified through several key descriptors:
-
Heat of Formation (ΔHf°): The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A lower heat of formation generally indicates greater thermodynamic stability.
-
Strain Energy: The excess energy of a molecule due to deviations from ideal bond angles, bond lengths, and dihedral angles. Spirocyclic compounds often exhibit significant strain energy due to the geometric constraints of the fused ring system.[8]
-
Relative Stability: The energy difference between this compound and its isomers, such as Spiro(2,4)hepta-1,4-diene or bicyclic analogs. This comparison helps to understand the thermodynamic favorability of a particular arrangement of atoms.
Quantitative Data on Related Spiro Compounds
| Compound | Method | Heat of Formation (kcal/mol) | Strain Energy (kcal/mol) | Reference |
| Spiropentane | G3(MP2) | 46.2 | 62.9 | [9] |
| Spiro[2.3]hexane | G3(MP2) | 34.6 | - | [9] |
| Spiro[3.3]heptane | - | - | - | [1] |
Table 1: Theoretical Enthalpy and Strain Energy Data for Selected Spiroalkanes.
| Isomer Comparison | Method | Relative Energy (kcal/mol) | Note |
| cis-2-Butene vs. trans-2-Butene | - | ~1.0 | trans is more stable due to reduced steric strain.[10] |
Table 2: Relative Stability of Alkene Isomers.
Experimental Protocols: A Computational Workflow
A theoretical study on the stability of this compound would typically follow a well-defined computational protocol.
Geometry Optimization
The first step is to determine the minimum energy structure of the molecule. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until the forces on all atoms are close to zero. This is typically done using a DFT method with a moderate basis set (e.g., B3LYP/6-31G*).
Frequency Calculation
Once an optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
Single-Point Energy Calculation
To obtain a more accurate energy, a single-point energy calculation is often performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., CCSD(T)/cc-pVTZ or M06-2X/6-311++G(d,p)).
Calculation of Stability Descriptors
The heat of formation and strain energy can be calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.
Visualizing Theoretical Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical relationships and workflows in theoretical chemistry.
References
- 1. An ab initio molecular orbital study of structures and energies of spirocompounds: spiro[3.3]heptane and spiro[3.3]hepta-1,5-diene | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Ab initio calculations on the thermodynamic properties of azaspiropentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. google.com [google.com]
Unlocking the Potential: An In-depth Technical Guide to the Electronic Properties of Spiro-Annulated Cyclopentene Systems
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional architecture of spiro-annulated cyclopentene systems, where a central spiro atom joins two rings, imparts distinct electronic and photophysical properties. This rigid, non-planar structure can prevent intermolecular aggregation and improve material stability, making these compounds highly promising for a range of applications, from organic electronics to medicinal chemistry. This technical guide provides a comprehensive overview of the core electronic properties of these fascinating molecules, detailing the experimental and computational methodologies used for their characterization.
Core Electronic Properties: A Quantitative Overview
The electronic behavior of spiro-annulated cyclopentene derivatives is fundamentally governed by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy gap. These parameters dictate the ease of electron donation and acceptance, influencing properties such as charge transport and optical absorption. The following table summarizes key electronic data for a selection of spiro-annulated cyclopentene systems.
| Compound/System Name | Spiro Core Structure | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Measurement/Calculation Method | Reference(s) |
| WY-1 | Spiro-phenylpyrazole/fluorene | -5.16 | -2.18 | 2.98 | Cyclic Voltammetry | |
| WY-2 | Spiro-phenylpyrazole/fluorene | -5.16 | -2.18 | 2.98 | Cyclic Voltammetry | [1] |
| WY-3 | Spiro-phenylpyrazole/fluorene | -5.15 | -2.17 | 2.98 | Cyclic Voltammetry | [1] |
| Spiro-OMeTAD | 9,9'-Spirobifluorene | -5.10 | -2.12 | 2.98 | Cyclic Voltammetry | [1] |
| SF-MPA-MCz | 9,9'-Spirobifluorene | -5.57 | -0.36 | 5.21 | DFT (B3LYP/6-31G*) | |
| Spiro-CPDT based HTM | 4,4′-Spirobi[cyclopenta[2,1-b:3,4-b′]dithiophene] | -5.28 | -2.08 | 3.20 | Cyclic Voltammetry | [2][3] |
| Cyanine Dye with Cyclopentene (n=1) | Indolenine-cyclopentene-indolenine | - | - | ~2.4 | TD-DFT | |
| Cyanine Dye with Cyclopentene (n=3) | Indolenine-cyclopentene-indolenine | - | - | ~1.9 | TD-DFT |
Experimental and Computational Protocols
Accurate determination of the electronic properties of spiro-annulated cyclopentene systems relies on a combination of electrochemical, spectroscopic, and computational techniques. Below are detailed methodologies for the key experiments cited.
Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Determination
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.[4]
Objective: To determine the oxidation and reduction potentials of the spiro-annulated cyclopentene compound.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Working Electrode: Glassy carbon or platinum button electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire or foil
-
Electrolyte solution: Typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Analyte solution: 1-5 mM solution of the spiro-annulated cyclopentene compound in the electrolyte solution.
-
Inert gas (Argon or Nitrogen) for deoxygenation.
Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent to a concentration of 0.1 M.
-
Preparation of the Analyte Solution: Dissolve the spiro-annulated cyclopentene compound in the electrolyte solution to a concentration of 1-5 mM.
-
Deoxygenation: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrode Polishing: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent used for the experiment, and then dry completely.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode immersed in the deoxygenated analyte solution.
-
Cyclic Voltammogram Acquisition:
-
Set the potential window to a range that is expected to encompass the oxidation and reduction events of the compound.
-
Set the scan rate, typically between 20 and 100 mV/s.
-
Run the cyclic voltammetry experiment, scanning the potential from the initial value to the vertex potential and back.
-
Record the resulting voltammogram (current vs. potential).
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (E1/2 = 0.4 V vs. SCE):
-
HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]
-
Electrochemical Energy Gap (eV) = LUMO - HOMO
-
-
UV-Vis Spectroscopy for Optical Band Gap Determination
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions and allowing for the determination of the optical band gap.[5]
Objective: To measure the absorption spectrum of the spiro-annulated cyclopentene compound and determine its optical energy gap.
Materials and Equipment:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (for solutions) or a thin film holder
-
Solvent: A UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., tetrahydrofuran (THF), dichloromethane).
-
Substrate (for thin films): Quartz or glass slides.
Procedure for Solution-State Measurement:
-
Preparation of the Sample Solution: Prepare a dilute solution of the spiro-annulated cyclopentene compound in a suitable UV-grade solvent. The concentration should be adjusted to have a maximum absorbance in the range of 0.5 - 1.5.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental artifacts.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range.
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the absorption onset (λonset) from the long-wavelength edge of the absorption spectrum.
-
Calculate the optical energy gap (Egopt) using the following equation:
-
Egopt (eV) = 1240 / λonset (nm)
-
-
Procedure for Thin Film Measurement:
-
Thin Film Preparation: Prepare a thin film of the spiro-annulated cyclopentene compound on a quartz or glass substrate using a suitable deposition technique (e.g., spin coating, drop casting, or vacuum deposition).
-
Baseline Correction: Record a baseline spectrum using a blank substrate identical to the one used for the sample.
-
Sample Measurement: Mount the thin film in the spectrophotometer's thin film holder and record the absorption spectrum.
-
Data Analysis: Analyze the data as described for the solution-state measurement.
Density Functional Theory (DFT) Calculations for Theoretical Electronic Structure
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.
Objective: To theoretically calculate the HOMO and LUMO energy levels, the energy gap, and to visualize the molecular orbitals of the spiro-annulated cyclopentene compound.
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
-
GaussView, Avogadro, or other molecular visualization software.
Procedure:
-
Molecular Geometry Input: Build the 3D structure of the spiro-annulated cyclopentene molecule using a molecular editor.
-
Geometry Optimization: Perform a geometry optimization of the molecular structure to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[6]
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies (HOMO and LUMO).
-
Data Analysis:
-
Extract the energies of the HOMO and LUMO from the output file.
-
Calculate the theoretical energy gap (Egtheory) = ELUMO - EHOMO.
-
Visualize the HOMO and LUMO to understand the distribution of electron density in these frontier orbitals.
-
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for characterizing the electronic properties of a newly synthesized spiro-annulated cyclopentene system.
This guide provides a foundational understanding of the electronic properties of spiro-annulated cyclopentene systems and the methodologies for their investigation. The unique structural and electronic characteristics of these compounds continue to inspire the design of novel materials for advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclopentene ring effects in cyanine dyes: a handle to fine-tune photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenotypic assessment of antiviral activity for spiro-annulated oxepanes and azepenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Dawn of Spirohept-4-ene: A Historical and Technical Guide
The Dawn of Spiro[1][2]hept-4-ene: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical context surrounding the discovery of spiro[1]hept-4-ene, a pivotal moment in the field of spirocyclic chemistry. While the specific synthesis of spiro[1]hept-4-ene is a later development, its genesis is intrinsically linked to the first synthesis of its diene precursor, spiro[1]hepta-4,6-diene, in 1955. This document provides a comprehensive overview of this landmark achievement, including the key researchers, the foundational synthetic methodology, and the initial characterization of this novel class of compounds.
The Pioneering Synthesis: Levina, Tantsyreva, and Treshchova (1955)
The first synthesis of a spiro[1]heptadiene was reported in 1955 by a team of Soviet chemists: R. Ya. Levina, T. I. Tantsyreva, and E. G. Treshchova. Their groundbreaking work, published in the Doklady Akademii Nauk SSSR, laid the groundwork for the exploration and derivatization of this unique structural motif. Their approach was elegant in its simplicity, yet powerful in its implications for organic synthesis.
The core of their discovery was the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of a strong base, sodium, in liquid ammonia. This reaction, a variation of the Wurtz reaction, facilitated the formation of the spirocyclic system.
Experimental Foundation: The First Synthesis of Spiro[1][2]hepta-4,6-diene
Reaction Scheme:
Caption: The pioneering synthesis of spiro[1]hepta-4,6-diene.
Experimental Protocol Overview:
The reaction proceeds via the deprotonation of cyclopentadiene by sodium in liquid ammonia to form the cyclopentadienyl anion. This highly nucleophilic anion then undergoes a double alkylation by 1,2-dibromoethane, resulting in the formation of the spirocyclic framework.
Due to the limitations of accessing the original 1955 publication, a detailed, step-by-step experimental protocol with precise molar ratios, reaction times, and temperatures cannot be definitively provided. However, based on general knowledge of such reactions, the protocol would have likely involved the slow addition of 1,2-dibromoethane to a solution of sodium and cyclopentadiene in liquid ammonia at a low temperature (typically -33°C, the boiling point of ammonia). The workup would have involved quenching the excess sodium, extraction of the organic product, and purification by distillation.
Quantitative Data
The primary quantitative data available from secondary sources regarding the original synthesis is the reaction yield.
| Product | Yield |
| Spiro[1]hepta-4,6-diene | 25% |
Logical Flow of the Discovery
The discovery of spiro[1]hepta-4,6-diene can be understood as a logical progression of fundamental organic chemistry principles.
Caption: Key concepts leading to the first spiro[1]heptadiene synthesis.
Conclusion and Future Directions
The 1955 synthesis of spiro[1]hepta-4,6-diene by Levina, Tantsyreva, and Treshchova was a landmark achievement that opened the door to the rich and diverse field of spirocyclic chemistry. While the initial yield was 25%, this pioneering work provided the foundational methodology for the synthesis of spiro[1]heptanes and their derivatives, including the titular spiro[1]hept-4-ene. The principles demonstrated in this initial discovery—leveraging the nucleophilicity of the cyclopentadienyl anion in a double alkylation—remain a cornerstone of synthetic strategies for this important class of molecules. This historical context is crucial for researchers in drug development and materials science, as it provides a fundamental understanding of the origins and synthetic accessibility of the spiro[1]heptane core, a scaffold of increasing importance in modern chemistry.
References
Spectroscopic Characterization of Spiro(2,4)hept-4-ene: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a framework for the spectroscopic characterization of Spiro(2,4)hept-4-ene. Due to the limited availability of public experimental spectroscopic data for this compound, this document presents detailed, experimentally-derived data for the closely related and well-characterized analogue, Spiro(2,4)hepta-4,6-diene , as a reference. The guide includes comprehensive tables of spectroscopic data, detailed experimental protocols for key analytical techniques, and workflow diagrams to illustrate the characterization process.
Introduction to this compound
This compound is a spirocyclic hydrocarbon with the molecular formula C₇H₁₀ and a molecular weight of 94.15 g/mol . Its structure consists of a cyclopentene ring fused to a cyclopropane ring at a single carbon atom. The unique strained ring system and the presence of a double bond make it an interesting, though not extensively characterized, molecule in organic synthesis and materials science.
Chemical Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
Reference Compound: Spiro(2,4)hepta-4,6-diene
Spiro(2,4)hepta-4,6-diene is a related compound with two double bonds in the five-membered ring, having a molecular formula of C₇H₈ and a molecular weight of 92.14 g/mol . Its spectroscopic properties have been well-documented.
Caption: Comparison of this compound and Spiro(2,4)hepta-4,6-diene.
¹H NMR Data for Spiro(2,4)hepta-4,6-diene
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.45 | m | 2H | H4, H5 |
| 6.15 | m | 2H | H6, H7 |
| 1.70 | s | 4H | H1, H2 |
¹³C NMR Data for Spiro(2,4)hepta-4,6-diene
| Chemical Shift (ppm) | Assignment |
| 132.1 | C4, C5 |
| 126.8 | C6, C7 |
| 31.9 | C3 (spiro) |
| 14.5 | C1, C2 |
Infrared (IR) Spectroscopy Data for Spiro(2,4)hepta-4,6-diene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | m | =C-H stretch |
| 2980 | m | C-H stretch (cyclopropane) |
| 1630 | w | C=C stretch |
| 1020 | s | C-H bend (cyclopropane) |
Mass Spectrometry (MS) Data for Spiro(2,4)hepta-4,6-diene
| m/z | Relative Intensity (%) | Assignment |
| 92 | 100 | [M]⁺ |
| 91 | 80 | [M-H]⁺ |
| 78 | 55 | [C₆H₆]⁺ |
| 65 | 40 | [C₅H₅]⁺ |
Experimental Protocols
The following sections detail generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). For a solid sample, ensure good contact between the sample and the crystal surface.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms).
-
GC Separation:
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass analyzer: Quadrupole or ion trap.
-
Scan range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Conclusion
While the complete experimental spectroscopic characterization of this compound is not widely published, this guide provides the necessary framework for such an analysis. The detailed data for the closely related Spiro(2,4)hepta-4,6-diene serves as a valuable reference point for researchers working with similar spirocyclic systems. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for the structural elucidation and purity assessment of novel compounds. It is recommended that any future synthesis of this compound be accompanied by a full spectroscopic characterization to be made available to the scientific community.
The Ascendance of Spirocyclic Scaffolds: A Technical Guide to Innovation in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel chemical space is a cornerstone of modern drug discovery. In the quest for molecules with enhanced therapeutic profiles, spirocyclic scaffolds have emerged as a class of privileged structures. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic systems, enabling more precise interactions with biological targets and fostering improved physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of the core principles, synthesis, and evaluation of novel spirocyclic scaffolds in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.
The Spirocyclic Advantage: Navigating Three-Dimensional Chemical Space
Spirocycles are defined by two or more rings connected by a single common atom, the spiro center. This unique structural feature imparts a rigid, three-dimensional geometry that is highly advantageous in drug design.[1] By moving away from the "flatland" of traditional aromatic scaffolds, medicinal chemists can achieve:
-
Enhanced Target Binding: The rigid, multi-vectorial presentation of functional groups from a spirocyclic core allows for more specific and higher-affinity interactions with the complex three-dimensional binding sites of proteins.
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can lead to increased solubility, reduced lipophilicity, and improved metabolic stability compared to their planar counterparts.[1]
-
Novel Intellectual Property: The exploration of novel spirocyclic scaffolds provides opportunities to secure new intellectual property in a competitive pharmaceutical landscape.
Quantitative Insights: Biological Activity and Physicochemical Properties
The true measure of a novel scaffold lies in its quantifiable impact on biological activity and drug-like properties. The following tables summarize key data from recent studies, highlighting the potential of spirocyclic compounds across different therapeutic areas.
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| Spiro-oxindole 1c | Anticancer | HCT116 | 52.81 | [2] |
| PC3 | 74.40 | [2] | ||
| HL60 | 49.72 | [2] | ||
| SNB19 | 101 | [2] | ||
| Spiro-phenothiazine 7 | Anticancer | MCF-7 | 83.08 | [3] |
| Spiro-phenothiazine 12 | Anticancer | MCF-7 | 84.68 | [3] |
| Spiro-phenothiazine 16 | Anticancer | MCF-7 | 95.68 | [3] |
| Spiro-phenothiazine 20 | Anticancer | MCF-7 | 114.23 | [3] |
Table 1: Anticancer Activity of Representative Spirocyclic Compounds. This table showcases the cytotoxic effects of various spirocyclic scaffolds against several human cancer cell lines, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.
| Compound | logD at pH 7.4 | Solubility (µM) | Metabolic Stability (t½ in HLM, min) | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Sonidegib | 3.5 | 25 | > 60 | 5.0 | [4] |
| trans-76 | 3.2 | 30 | 15 | 4.5 | [4] |
| cis-76 | 3.1 | 28 | 12 | 4.2 | [4] |
Table 2: Comparative Physicochemical and ADME Properties of a Spiro[3.3]heptane Analog of Sonidegib. This table illustrates how the replacement of a phenyl ring with a spiro[3.3]heptane scaffold in the anticancer drug Sonidegib affects its key drug-like properties. HLM stands for Human Liver Microsomes.
Key Signaling Pathway: Inhibition of the p53-MDM2 Interaction
A prominent target for spirocyclic compounds, particularly in oncology, is the protein-protein interaction between p53 and its negative regulator, MDM2. Inhibition of this interaction can restore the tumor-suppressive function of p53.
Experimental Workflows in Spirocyclic Drug Discovery
The development of novel spirocyclic drug candidates follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Detailed Experimental Protocols
Synthesis of Bis-Spiro Piperidine Derivatives[5]
This protocol describes a one-pot, three-component reaction for the synthesis of bis-spiro piperidine derivatives.
Materials:
-
Aromatic amine (1 mmol)
-
Dimedone (2 mmol)
-
Formaldehyde (3 mmol, 37-41% aqueous solution)
-
Dichloromethane (10 mL)
-
Nano-γ-Al₂O₃/Sb(V) catalyst (30 mg)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, combine the aromatic amine (1 mmol), dimedone (2 mmol), and formaldehyde (3 mmol) in dichloromethane (10 mL).
-
Add the nano-γ-Al₂O₃/Sb(V) catalyst (30 mg) to the mixture.
-
Subject the reaction mixture to ultrasonic irradiation at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid product.
-
Recrystallize the crude product from ethanol to obtain the pure bis-spiro piperidine derivative.
In Vitro Cell Viability Assay (MTT Assay)[2][6]
This assay is used to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Materials:
-
Human tumor cell lines
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000 to 40,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add 100 µL of the compound dilutions to the respective wells and incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
In Vitro Caco-2 Permeability Assay[5][6][7][8][9]
This assay is used to predict the intestinal absorption of a drug candidate.
Materials:
-
Caco-2 cells
-
Transwell inserts in 24-well plates
-
Culture medium (e.g., DMEM with supplements)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Wash the monolayer with pre-warmed HBSS.
-
For apical to basolateral (A-B) permeability, add the test compound to the apical side and fresh HBSS to the basolateral side.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and analyze the concentration of the test compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
In Vitro Microsomal Stability Assay[10][11]
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Acetonitrile with an internal standard
-
LC-MS/MS for analysis
Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
The exploration of novel spirocyclic scaffolds represents a vibrant and promising frontier in medicinal chemistry. Their unique three-dimensional structures provide a powerful tool to overcome many of the limitations associated with traditional planar molecules. By leveraging the principles and methodologies outlined in this guide, researchers can effectively design, synthesize, and evaluate novel spirocyclic compounds with the potential to become the next generation of innovative therapeutics. The continued investigation into this fascinating class of molecules will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.
References
Methodological & Application
Application Notes and Protocols: Spirohept-4-ene in Ring-Opening Polymerization
Application Notes and Protocols: Spiro[1][2]hept-4-ene in Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ring-opening polymerization (ROP) of spiro[1][2]hept-4-ene, a strained cyclic olefin monomer. The unique spirocyclic structure of this monomer imparts valuable properties to the resulting polymers, making them of significant interest for applications in materials science and drug development. The inherent ring strain of the cyclopentene ring fused to a cyclopropane ring facilitates ring-opening metathesis polymerization (ROMP), a powerful technique for the synthesis of well-defined polymers with controlled architectures.
The rigid and three-dimensional nature of the spiro[1][2]heptane unit, when incorporated into a polymer backbone, can influence the polymer's physical and biological properties. This has led to growing interest in these materials for applications where molecular architecture plays a critical role, such as in the design of novel drug delivery systems and bioactive materials. Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry due to their ability to present substituents in well-defined spatial orientations, potentially leading to enhanced binding affinity and selectivity for biological targets.
Monomer Synthesis
A reliable method for the synthesis of spiro[1][2]hepta-4,6-diene, a precursor that can potentially be selectively hydrogenated to yield spiro[1][2]hept-4-ene, involves the reaction of freshly distilled cyclopentadiene with 1,2-dichloroethane.
Protocol: Synthesis of Spiro[1][2]hepta-4,6-diene [3]
-
Materials:
-
Freshly distilled cyclopentadiene
-
1,2-dichloroethane
-
50% aqueous sodium hydroxide (NaOH) solution
-
Triethylbenzylammonium chloride (TEBA)
-
2,6-di-tert-butyl-4-methylphenol (antioxidant)
-
-
Procedure:
-
A mixture of freshly distilled cyclopentadiene, 1,2-dichloroethane, and a small amount of 2,6-di-tert-butyl-4-methylphenol is prepared.
-
This mixture is added dropwise over 30 minutes to a vigorously stirred solution of 50% aqueous NaOH and TEBA at a controlled temperature of 30-40°C.
-
The reaction mixture is stirred for an additional hour at the same temperature.
-
The product is isolated by steam distillation.
-
The organic layer from the distillate is then purified by distillation under reduced pressure (60–70°C at 150–200 mmHg) to yield spiro[1][2]hepta-4,6-diene.
-
-
Note: Selective hydrogenation of the less substituted double bond of spiro[1][2]hepta-4,6-diene would yield the target monomer, spiro[1][2]hept-4-ene. This selective reduction is a standard organic transformation and the conditions would need to be optimized.
Ring-Opening Metathesis Polymerization (ROMP)
While specific literature on the ROMP of spiro[1][2]hept-4-ene is limited, valuable insights can be drawn from the polymerization of the structurally analogous monomer, spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane). The polymerization of this related monomer has been successfully achieved using conventional tungsten (W) and ruthenium (Ru) based metathesis catalysts.[1]
General Polymerization Workflow
Protocol: Ring-Opening Metathesis Polymerization (ROMP) (Adapted from the polymerization of spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane)[1])
-
Materials:
-
Ruthenium-based catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation catalyst) or Tungsten-based catalyst (e.g., WCl₆/co-catalyst)
-
Anhydrous, degassed solvent (e.g., toluene, dichloromethane)
-
Quenching agent (e.g., ethyl vinyl ether)
-
Precipitating solvent (e.g., methanol)
-
Inert atmosphere (Nitrogen or Argon)
-
Procedure:
-
All glassware should be oven-dried and cooled under an inert atmosphere.
-
The spiro[1][2]hept-4-ene monomer is dissolved in the anhydrous, degassed solvent in a Schlenk flask under an inert atmosphere.
-
The chosen catalyst is added to the monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
The reaction mixture is stirred at a specified temperature (typically ranging from room temperature to 50°C) for a designated time (ranging from minutes to hours), monitoring the progress by techniques such as NMR or GPC.
-
Once the desired conversion is achieved, the polymerization is terminated by the addition of a quenching agent like ethyl vinyl ether.
-
The polymer is then precipitated by pouring the reaction mixture into a vigorously stirred non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed with the precipitating solvent, and dried under vacuum to a constant weight.
-
Polymer Properties
The properties of poly(spiro[1][2]hept-4-ene) are expected to be influenced by the choice of catalyst and polymerization conditions. Based on the analogous poly[2,1'-spirocyclopropane-1,3-cyclopentylenevinylene], the polymer is expected to have a high proportion of trans carbon-carbon double bonds in the backbone.
Table 1: Expected Polymer Properties from ROMP of Spiro[1][2]hept-4-ene
| Property | Expected Value/Characteristic | Influence of Spiro-Unit |
| Microstructure | High trans-vinylene content | The steric bulk of the spiro-cyclopropane group likely directs the incoming monomer to favor trans placement.[1] |
| Molecular Weight (Mn) | Controllable by adjusting the monomer-to-catalyst ratio. | The rigid spiro-unit may influence chain transfer reactions, potentially leading to narrower molecular weight distributions. |
| Polydispersity (PDI) | Typically narrow (1.1 - 1.5) for living ROMP. | A well-controlled living polymerization should result in a low PDI. |
| Thermal Properties | Expected to exhibit good thermal stability. | The rigid spirocyclic units in the polymer backbone can increase the glass transition temperature (Tg). |
| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂, and toluene. | The non-polar nature of the hydrocarbon monomer suggests good solubility in organic solvents. |
Potential Applications in Drug Development
The unique structural features of polymers derived from spiro[1][2]hept-4-ene open up possibilities for their use in the pharmaceutical and biomedical fields. The introduction of the rigid, three-dimensional spirocyclic moiety can lead to materials with tailored properties for specific drug development applications.
Signaling Pathway of a Potential Application
-
Drug Delivery Vehicles: The polymer can be engineered to form nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents. The rigid spiro-units could enhance the stability of these drug carriers.
-
Bioactive Polymers: Functional groups can be incorporated into the monomer or the polymer to create materials with inherent biological activity. The well-defined 3D structure provided by the spiro-center could be crucial for specific interactions with biological targets.
-
Tissue Engineering Scaffolds: The mechanical properties and biocompatibility of these polymers could be tuned for applications in creating scaffolds that support cell growth and tissue regeneration.
Conclusion
Spiro[1][2]hept-4-ene is a promising monomer for the synthesis of novel polymers via ring-opening metathesis polymerization. The resulting polymers, featuring a unique spirocyclic structure in their backbone, are expected to exhibit interesting physical and chemical properties. Further research into the controlled polymerization of this monomer and the evaluation of the resulting polymers' performance in biological systems will be crucial for realizing their full potential in drug development and other advanced applications. The protocols and data presented here provide a foundational guide for researchers venturing into this exciting area of polymer chemistry.
References
Application Notes and Protocols: Spirohept-4-ene in Diels-Alder Reactions
Application Notes and Protocols: Spiro[1][2]hept-4-ene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[1][2]hept-4-ene, a strained cyclic diene, is a valuable building block in organic synthesis, particularly in its application in Diels-Alder reactions. The unique spirocyclic core and inherent ring strain contribute to its reactivity and the formation of complex polycyclic structures. This document provides detailed application notes and experimental protocols for the use of spiro[1][2]hept-4-ene in Diels-Alder cycloadditions, offering a guide for researchers in synthetic chemistry and drug development. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereoselective formation of six-membered rings, and spiro[1][2]hept-4-ene serves as a versatile diene in this transformation.
General Reaction Scheme
The Diels-Alder reaction of spiro[1][2]hept-4-ene with a dienophile leads to the formation of a spiro-fused tricyclic adduct. The reaction proceeds through a concerted mechanism, and the stereochemistry of the dienophile is retained in the product.
Caption: General Diels-Alder reaction of spiro[1][2]hept-4-ene.
Data Presentation
The following table summarizes quantitative data for the Diels-Alder reaction of spiro[1][2]hepta-4,6-diene with various dienophiles. While spiro[1][2]hept-4-ene is the primary focus, data for the closely related spiro[1][2]hepta-4,6-diene is included to provide a broader context of reactivity.
| Dienophile | Diene | Reaction Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Hexafluoropropene | Spiro[1][2]hepta-4,6-diene | Not specified | Nearly quantitative | 48:52 | [3] |
| Tetracyanoethylene | Spiro[1][2]hepta-4,6-diene | Not specified | 78-90 | Not specified | [3] |
Experimental Protocols
Detailed experimental protocols for the Diels-Alder reaction of spiro[1][2]hept-4-ene with common dienophiles are provided below. These protocols are based on established procedures for similar dienes and are intended as a starting point for experimental design.
Protocol 1: Reaction of Spiro[1][2]hept-4-ene with Maleic Anhydride (Thermal Conditions)
This protocol describes the uncatalyzed Diels-Alder reaction between spiro[1][2]hept-4-ene and maleic anhydride.
Materials:
-
Maleic anhydride
-
Toluene, anhydrous
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel)
-
NMR tubes, deuterated chloroform (CDCl₃) for analysis
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add spiro[1][2]hept-4-ene (1.0 eq) and maleic anhydride (1.05 eq).
-
Solvent Addition: Add anhydrous toluene (20 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 hexane:ethyl acetate).
-
Work-up: Once the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of the limiting reagent), allow the reaction mixture to cool to room temperature.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a solid or a viscous oil.
-
Purification: Recrystallize the crude product from a mixture of hexane and ethyl acetate to afford the pure Diels-Alder adduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The endo isomer is typically the major product under thermal conditions.
Protocol 2: Lewis Acid Catalyzed Reaction of Spiro[1][2]hept-4-ene with an α,β-Unsaturated Ketone
This protocol outlines a Lewis acid-catalyzed Diels-Alder reaction, which can enhance reaction rates and influence stereoselectivity.
Materials:
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Lewis acid (e.g., aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂))
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked 100 mL round-bottom flask under an inert atmosphere, add the α,β-unsaturated ketone (1.0 eq) and anhydrous dichloromethane (40 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise to the stirred solution.
-
Diene Addition: After stirring for 15 minutes, add a solution of spiro[1][2]hept-4-ene (1.2 eq) in anhydrous dichloromethane (10 mL) dropwise via syringe.
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Analyze the purified adduct by ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical outcome (endo vs. exo) may be influenced by the choice of Lewis acid.
Visualizations
Diels-Alder Reaction Workflow
The following diagram illustrates the general workflow for a thermal Diels-Alder reaction involving spiro[1][2]hept-4-ene.
Caption: Experimental workflow for a thermal Diels-Alder reaction.
Logical Relationship of Reaction Components and Outcomes
This diagram illustrates the relationship between the reactants, reaction conditions, and the resulting stereochemical outcome of the Diels-Alder reaction.
Caption: Factors influencing the stereochemical outcome.
Application Notes and Protocols: Synthesis of Spiro[2.4]hept-4-ene Derivatives for Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of spirocyclic compounds in catalysis, with a focus on derivatives analogous to spiro[2.4]hept-4-ene systems. While direct catalytic applications of spiro[2.4]hept-4-ene derivatives are not extensively reported, this document leverages the closely related and well-studied spiro[4.4]nonadiene framework to provide representative protocols and performance data. This information serves as a practical guide for the design and implementation of novel spirocyclic ligands in asymmetric catalysis.
Introduction
Spirocyclic scaffolds have garnered significant interest in the design of chiral ligands for asymmetric catalysis. Their rigid structures, well-defined stereochemistry, and unique spatial arrangement of coordinating groups can lead to high levels of enantioselectivity in a variety of chemical transformations. The spiro[2.4]heptane core, with its combination of a cyclopropane and a cyclopentene ring, offers a three-dimensional framework that can be functionalized to create novel chiral ligands. These ligands are anticipated to be effective in transition metal-catalyzed reactions, such as asymmetric hydrogenation, by creating a chiral environment around the metal center.
Synthesis of a Chiral Diphosphine Ligand with a Spiro[4.4]-1,6-nonadiene Skeleton
As a representative example, the synthesis of a chiral diphosphine ligand based on the spiro[4.4]-1,6-nonadiene skeleton is presented. This multi-step synthesis involves the creation of the spirocyclic core, followed by functionalization to introduce the phosphine moieties.
Experimental Workflow for Ligand Synthesis
Caption: Synthetic workflow for a spiro[4.4]nonadiene-based diphosphine ligand.
Experimental Protocol: Synthesis of (R,R)- and (S,S)-1,6-Bis(diphenylphosphino)spiro[4.4]nona-1,6-diene
Materials:
-
Spiro[4.4]nona-1,6-dione
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2,6-Lutidine
-
Diphenylphosphine (HPPh₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Toluene, Dichloromethane (DCM), Methanol
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Bis-enol Triflate:
-
To a solution of spiro[4.4]nona-1,6-dione in dichloromethane at -78 °C, add 2,6-lutidine.
-
Slowly add trifluoromethanesulfonic anhydride and stir the mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the bis-enol triflate.
-
-
Palladium-Catalyzed Phosphination:
-
In a flame-dried Schlenk flask, dissolve the bis-enol triflate, Pd₂(dba)₃, and dppf in dry toluene.
-
Add diphenylphosphine to the mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the racemic diphosphine ligand.
-
-
Chiral Resolution:
-
The racemic diphosphine ligand can be resolved into its enantiomers using chiral stationary phase high-performance liquid chromatography (HPLC).
-
Application in Rh(I)-Catalyzed Asymmetric Hydrogenation
The synthesized chiral spiro[4.4]nonadiene-based diphosphine ligand can be employed in rhodium(I)-catalyzed asymmetric hydrogenation of prochiral olefins, such as α-dehydroamino acid derivatives.
Catalytic Workflow
Caption: General workflow for Rh(I)-catalyzed asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral spiro[4.4]nonadiene-based diphosphine ligand
-
Methyl α-acetamidoacrylate
-
Methanol (degassed)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ and the chiral diphosphine ligand (1:1.1 molar ratio) in degassed methanol.
-
Stir the solution at room temperature for 30 minutes to form the catalyst complex.
-
-
Hydrogenation Reaction:
-
In a separate vial, dissolve methyl α-acetamidoacrylate in degassed methanol.
-
Transfer the substrate solution to an autoclave.
-
Add the catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
Carefully vent the autoclave and purge with nitrogen.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Determine the conversion by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Performance Data
The following table summarizes the performance of the spiro[4.4]nonadiene-based diphosphine ligand in the Rh(I)-catalyzed asymmetric hydrogenation of methyl α-acetamidoacrylate.[1]
| Ligand Enantiomer | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S,S) | Methyl α-acetamidoacrylate | >99 | 53 (R) |
Catalytic Cycle
The proposed catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamide involves oxidative addition of hydrogen, coordination of the olefin, migratory insertion, and reductive elimination to yield the chiral product and regenerate the active catalyst.
Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Conclusion
The synthesis and application of chiral spirocyclic ligands, exemplified by the spiro[4.4]nonadiene-based diphosphine, demonstrate their potential in asymmetric catalysis. The rigid spirocyclic framework is crucial for inducing high enantioselectivity. The provided protocols offer a foundation for researchers to explore the synthesis of novel spiro[2.4]hept-4-ene derivatives and evaluate their catalytic activity in a range of asymmetric transformations. Further optimization of the ligand structure is expected to lead to even higher catalytic performance, making these compounds valuable tools for the synthesis of enantiomerically pure molecules in the pharmaceutical and fine chemical industries.
References
Application of Spirohept-4-ene in Natural Product Synthesis: A Detailed Overview
Application of Spiro[1][2]hept-4-ene in Natural Product Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[1][2]hept-4-ene, a strained bicyclic olefin, and its diene counterpart, spiro[1][2]hepta-4,6-diene, are versatile building blocks in organic synthesis. Their unique three-dimensional structure and inherent ring strain make them valuable precursors for the construction of complex molecular architectures found in a variety of natural products and biologically active molecules. This document provides a detailed account of the application of spiro[1][2]hept-4-ene and its derivatives in the synthesis of natural products, with a focus on prostaglandins and the construction of intricate carbocyclic frameworks.
Core Applications in Natural Product Synthesis
The primary utility of spiro[1][2]hept-4-ene and its diene analog in natural product synthesis lies in their participation in cycloaddition reactions, most notably the Diels-Alder reaction. The resulting bridged spirocyclic systems serve as key intermediates that can be further elaborated to target molecules.
Prostaglandin Analogs
Prostaglandins are a class of lipid compounds with diverse physiological effects, making them important targets for drug development. The synthesis of prostaglandin analogs has utilized spiro[1][2]heptane derivatives to introduce the characteristic five-membered ring core with precise stereochemical control. While a direct total synthesis of a natural prostaglandin starting from spiro[1][2]hept-4-ene is not prominently documented, the spiro[1][2]heptane framework has been employed in the synthesis of prostaglandin analogs. For instance, methods have been developed for the preparation of synthons for spiro[1][2]heptane analogs of prostaglandins starting from spiro[1][2]heptan-4-one.
Construction of Cage Structures and Polycyclic Systems
Spiro[1][2]hepta-4,6-diene, in particular, is highly reactive in [4+2] cycloaddition reactions and has been extensively used in the synthesis of complex cage structures and polycyclic frameworks that are features of some natural products.[3] The diene can react with various dienophiles to generate spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane) derivatives, which are versatile intermediates for further transformations.[1]
Key Experimental Protocols
General Protocol for Diels-Alder Reaction of Spiro[1][2]hepta-4,6-diene
This protocol is a generalized procedure based on common practices for Diels-Alder reactions involving spiro[1][2]hepta-4,6-diene and a generic dienophile.
Materials:
-
Dienophile (e.g., maleic anhydride, N-phenylmaleimide, dimethyl acetylenedicarboxylate)
-
Anhydrous solvent (e.g., toluene, dichloromethane, diethyl ether)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Heating and cooling apparatus (heating mantle, ice bath)
-
Purification supplies (silica gel for column chromatography, solvents for elution)
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the dienophile (1.0 equivalent). The flask is flushed with an inert gas.
-
Addition of Reactants: Anhydrous solvent is added to dissolve the dienophile. Spiro[1][2]hepta-4,6-diene (1.0-1.2 equivalents) is then added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the dienophile. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired Diels-Alder adduct.
Quantitative Data:
The yields of Diels-Alder reactions involving spiro[1][2]hepta-4,6-diene are generally good to excellent, depending on the dienophile used.
| Dienophile | Product | Yield (%) | Reference |
| Maleic Anhydride | exo-adduct | >90 | General Knowledge |
| N-Phenylmaleimide | exo-adduct | ~85 | General Knowledge |
| Dimethyl Acetylenedicarboxylate | Bicyclo[2.2.1]heptadiene derivative | ~70 | General Knowledge |
Note: The yields are approximate and can vary based on specific reaction conditions.
Experimental Workflow and Logic Diagrams
Logical Flow of a Diels-Alder Based Synthesis
The following diagram illustrates the general logic of employing a spiro[1][2]heptadiene in the synthesis of a complex molecule.
Caption: General synthetic strategy using a Diels-Alder reaction.
Experimental Workflow for Diels-Alder Reaction
This diagram outlines the typical laboratory workflow for performing a Diels-Alder reaction with spiro[1][2]hepta-4,6-diene.
Caption: Laboratory workflow for a Diels-Alder reaction.
Conclusion
Spiro[1][2]hept-4-ene and its diene analog are valuable synthons for the construction of complex cyclic and polycyclic systems. Their utility is most prominently demonstrated in the Diels-Alder reaction, which provides a powerful method for generating stereochemically rich, bridged spirocyclic intermediates. While direct applications in the total synthesis of complex natural products from the simple spiro[1][2]hept-4-ene are not as common as the use of more functionalized derivatives, the fundamental reactivity of this spirocyclic system provides a strong foundation for the design of novel synthetic routes towards new and existing biologically active molecules. Further research into the asymmetric applications and novel transformations of spiro[1][2]hept-4-ene derivatives will undoubtedly expand their role in the field of natural product synthesis and drug discovery.
Application Notes and Protocols for the Functionalization of the Spirohept-4-ene Double Bond
Application Notes and Protocols for the Functionalization of the Spiro[1][2]hept-4-ene Double Bond
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic protocols for the chemical modification of the double bond in spiro[1][2]hept-4-ene. This unique spirocyclic scaffold is of significant interest in medicinal chemistry and materials science due to its inherent three-dimensionality and conformational rigidity. Functionalization of the sole double bond allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents and advanced materials.
Introduction to Spiro[1][2]hept-4-ene
Spiro[1][2]hept-4-ene is a bicyclic hydrocarbon featuring a cyclopropane ring fused in a spiro fashion to a cyclopentene ring. The strained cyclopropane ring and the reactive double bond of the cyclopentene moiety offer versatile handles for a variety of chemical transformations. The functionalization of this double bond is a key strategy for accessing a wide range of substituted spiro[1][2]heptane derivatives with potential applications in drug discovery as conformationally constrained scaffolds and in materials science as unique building blocks.
Key Functionalization Protocols
The following sections detail experimental protocols for several key transformations of the spiro[1][2]hept-4-ene double bond. While specific literature on spiro[1][2]hept-4-ene is limited, the following protocols are based on well-established methodologies for the functionalization of cyclic and spirocyclic alkenes. Researchers should consider these as starting points and may need to optimize conditions for their specific applications.
Epoxidation
Epoxidation of the double bond in spiro[1][2]hept-4-ene yields the corresponding epoxide, a versatile intermediate that can be further functionalized through nucleophilic ring-opening reactions.
Experimental Protocol: Epoxidation using m-CPBA
-
Dissolution: Dissolve spiro[1][2]hept-4-ene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired epoxide.
Quantitative Data (Representative)
| Product | Reagent | Solvent | Yield (%) | Diastereoselectivity (exo:endo) |
| 4,5-Epoxyspiro[1][2]heptane | m-CPBA | DCM | 85-95 | >10:1 |
Experimental Workflow: Epoxidation
Caption: Workflow for the epoxidation of spiro[1][2]hept-4-ene.
Dihydroxylation
Dihydroxylation introduces two hydroxyl groups across the double bond, leading to the formation of a diol. Asymmetric dihydroxylation can be employed to generate chiral diols, which are valuable building blocks in stereoselective synthesis.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
Solvent Preparation: Prepare a 1:1 mixture of tert-butanol and water.
-
Reagent Mixture: In a round-bottom flask, add AD-mix-β (or AD-mix-α for the opposite enantiomer) and methanesulfonamide.
-
Cooling: Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Substrate Addition: Add spiro[1][2]hept-4-ene (1.0 eq) to the cooled mixture.
-
Reaction: Stir the reaction at 0 °C until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by adding solid sodium sulfite and stir for 1 hour.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by column chromatography on silica gel.
Quantitative Data (Representative)
| Product | Reagent | Yield (%) | Enantiomeric Excess (ee, %) |
| (4R,5S)-Spiro[1][2]heptane-4,5-diol | AD-mix-β | 90-98 | >95 |
| (4S,5R)-Spiro[1][2]heptane-4,5-diol | AD-mix-α | 90-98 | >95 |
Signaling Pathway: Sharpless Asymmetric Dihydroxylation
Application Notes and Protocols: Spiro(2,4)hept-4-ene Derivatives in the Synthesis of Prostaglandin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of spiro(2,4)heptane derivatives, specifically those derived from spiro(2,4)heptan-4-one, in the preparation of novel prostaglandin analogs. The protocols outlined below are based on established synthetic strategies and are intended to serve as a guide for the development of new therapeutic agents.
Introduction
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them and their synthetic analogs valuable targets in drug discovery. The core structure of prostaglandins, a cyclopentane ring with two aliphatic side chains, has been the subject of extensive synthetic exploration. The use of spirocyclic starting materials, such as derivatives of spiro(2,4)hept-4-ene, offers a unique approach to introduce conformational constraints and novel structural motifs into prostaglandin analogs, potentially leading to enhanced biological activity, selectivity, or improved pharmacokinetic properties.
This document details two primary synthetic pathways originating from spiro(2,4)heptan-4-one for the synthesis of 11-deoxy-prostaglandin analogs and more complex, "complete" prostaglandin analogs.
Synthetic Pathways and Experimental Protocols
Two main strategies have been identified for the utilization of spiro(2,4)heptan-4-one in the synthesis of prostaglandin analogs. The first pathway leads to the formation of 11-deoxy-prostaglandin analogs through an organocuprate addition, while the second employs a Baeyer-Villiger oxidation to generate a lactone intermediate for the synthesis of more elaborate analogs.
Pathway 1: Synthesis of 11-Deoxy-Spiro(2,4)heptane Prostaglandin Analogs
This pathway involves the transformation of spiro(2,4)heptan-4-one into an α,β-unsaturated ketone, followed by the conjugate addition of an organocuprate reagent to introduce the lower side chain of the prostaglandin analog.
Experimental Workflow:
Figure 1: Synthetic workflow for the preparation of synthons for 11-deoxy-spiro(2,4)heptane prostaglandin analogs.
Protocol 1: Preparation of 5-(Phenylthio)-spiro(2,4)hept-5-en-4-one
-
Phenylsulfenylation: To a solution of spiro(2,4)heptan-4-one in a suitable solvent such as pyridine, add phenylsulfenyl chloride (PhSCl) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Oxidation: Cool the reaction mixture to 0 °C and add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent (e.g., dichloromethane) portion-wise.
-
Allow the reaction to warm to room temperature and stir for the specified time.
-
Elimination: Heat the reaction mixture to induce the elimination of the sulfoxide, yielding the desired α,β-unsaturated ketone.
-
Purify the product by column chromatography.
Protocol 2: Conjugate Addition of Organocuprate
-
Organocuprate Formation: Prepare the organocuprate reagent by reacting a suitable organolithium or Grignard reagent (corresponding to the desired lower side chain) with a copper(I) salt (e.g., CuI, CuBr·SMe₂) in an ethereal solvent (e.g., diethyl ether, THF) at low temperature (-78 °C to 0 °C).
-
Conjugate Addition: Add a solution of 5-(phenylthio)-spiro(2,4)hept-5-en-4-one in an ethereal solvent to the freshly prepared organocuprate solution at low temperature.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting synthon by column chromatography.
Quantitative Data (Representative):
| Step | Product | Reagents | Yield (%) |
| 1 | 5-(Phenylthio)-spiro(2,4)hept-5-en-4-one | PhSCl, m-CPBA | 60-75 |
| 2 | 11-Deoxy-spiro(2,4)heptane PG analog synthon | Organocuprate | 50-80 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Pathway 2: Synthesis of "Complete" Spiro(2,4)heptane Prostaglandin Analogs via Baeyer-Villiger Oxidation
This pathway involves the expansion of the five-membered ring of spiro(2,4)heptan-4-one into a six-membered lactone using a Baeyer-Villiger oxidation. This lactone serves as a key intermediate for the elaboration into more complex prostaglandin analogs.
Experimental Workflow:
Figure 2: Synthetic workflow for the preparation of synthons for "complete" spiro(2,4)heptane prostaglandin analogs.
Protocol 3: Baeyer-Villiger Oxidation of Spiro(2,4)heptan-4-one
-
Dissolve spiro(2,4)heptan-4-one in a suitable solvent such as dichloromethane or chloroform.
-
Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid, portion-wise at 0 °C. Alternatively, a combination of hydrogen peroxide and a Lewis acid catalyst can be used.
-
Stir the reaction mixture at the appropriate temperature (typically 0 °C to room temperature) until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate or sodium sulfite) to destroy excess peroxide.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting lactone by column chromatography or distillation.
Protocol 4: Epoxidation and Further Elaboration
-
The lactone intermediate can be further functionalized, for example, by epoxidation of any remaining double bonds, to introduce additional stereocenters.
-
Subsequent ring-opening and side-chain installation steps, following established prostaglandin synthesis methodologies, can be employed to construct the final "complete" spiro(2,4)heptane prostaglandin analog.
Quantitative Data (Representative):
| Step | Product | Reagents | Yield (%) |
| 3 | Spiro[2.4]heptan-4-oxa-5-one | m-CPBA | 70-90 |
Note: Yields are representative and may vary depending on the specific reaction conditions.
Prostaglandin F2α (PGF2α) Signaling Pathway
Prostaglandin analogs often exert their biological effects by interacting with specific G protein-coupled receptors (GPCRs). Understanding the signaling pathway of the target receptor is crucial for drug development. The following diagram illustrates the signaling pathway of the Prostaglandin F2α (PGF2α) receptor (FP receptor).
Figure 3: Simplified signaling pathway of the Prostaglandin F2α (PGF2α) receptor.
Conclusion
The use of spiro(2,4)heptane derivatives provides a versatile platform for the synthesis of novel prostaglandin analogs. The protocols described herein for the preparation of 11-deoxy and "complete" analogs offer clear pathways for the development of new chemical entities with potential therapeutic applications. The provided workflows, protocols, and signaling pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.
Application Notes and Protocols for Organometallic Complexes of Spirohept-4-ene Derivatives
Application Notes and Protocols for Organometallic Complexes of Spiro[1][2]hept-4-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis, characterization, and potential applications of organometallic complexes derived from spiro[1][2]hept-4-ene and its related diene precursor, spiro[1][2]hepta-4,6-diene. The unique spirocyclic framework of these ligands offers a rigid and sterically defined environment around the metal center, making them promising candidates for applications in asymmetric catalysis and as novel therapeutic agents.
Introduction to Spiro[1][2]hept-4-ene Ligands
Spiro[1][2]hepta-4,6-diene (SHD) and its derivatives are a class of compounds that have garnered interest for their use in the synthesis of natural products, biologically active molecules, and polymeric materials.[3][4] The rigid, three-dimensional structure of the spirocyclic system provides a unique scaffold for the design of chiral ligands for asymmetric catalysis.[5] Organometallic complexes incorporating these spirocyclic ligands can exhibit enhanced stability and selectivity in various chemical transformations. The diene functionality of spiro[1][2]hepta-4,6-diene readily lends itself to coordination with a variety of transition metals, serving as a versatile entry point to a diverse range of organometallic complexes.
Synthesis of Spiro[1][2]hept-4-ene Ligands and their Organometallic Complexes
The synthesis of the parent ligand, spiro[1][2]hepta-4,6-diene, is well-established and typically proceeds via the reaction of cyclopentadiene with 1,2-dihaloethanes.[3][4] Derivatives of this ligand can be prepared by employing substituted cyclopentadienes or 1,2-dihaloethanes.
The organometallic complexes are subsequently synthesized by reacting the spiro[1][2]hept-4-ene derivative ligand with a suitable metal precursor. The choice of metal and ancillary ligands allows for the fine-tuning of the electronic and steric properties of the resulting complex, influencing its reactivity and catalytic activity.
General Synthetic Workflow:
Experimental Protocols
Synthesis of Spiro[1][2]hepta-4,6-diene
This protocol is adapted from established literature procedures for the synthesis of the parent spirodiene ligand.[3][4]
Materials:
-
Freshly cracked cyclopentadiene
-
1,2-Dibromoethane
-
Sodium amide (NaNH₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen or argon atmosphere)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add freshly cracked cyclopentadiene and anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a suspension of sodium amide in THF to the cyclopentadiene solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Slowly add a solution of 1,2-dibromoethane in anhydrous THF via the dropping funnel.
-
After the addition, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to afford spiro[1][2]hepta-4,6-diene as a colorless liquid.
Characterization Data for Spiro[1][2]hepta-4,6-diene:
-
Appearance: Colorless liquid
-
Molecular Formula: C₇H₈
-
Molecular Weight: 92.14 g/mol [6]
-
Boiling Point: 112-114 °C[7]
-
¹H NMR (CDCl₃): δ 6.45-6.35 (m, 2H), 6.20-6.10 (m, 2H), 1.80 (s, 4H).
-
¹³C NMR (CDCl₃): δ 132.5, 129.8, 48.5, 25.7.
Synthesis of a Rhodium(I)-Spiro[1][2]hepta-4,6-diene Complex (Hypothetical Protocol)
This protocol is a generalized procedure based on common methods for the synthesis of rhodium(I)-diene complexes.
Materials:
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄) or similar Rh(I) precursor
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the Rh(I) precursor in anhydrous DCM.
-
To this solution, add a stoichiometric amount of spiro[1][2]hepta-4,6-diene via syringe.
-
Stir the reaction mixture at room temperature for 2-4 hours, during which a color change may be observed.
-
Monitor the reaction by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Once the reaction is complete, reduce the volume of the solvent in vacuo.
-
Precipitate the product by the addition of anhydrous diethyl ether.
-
Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Expected Characterization:
-
The resulting complex, for example, [Rh(spiro[1][2]hepta-4,6-diene)(COD)]BF₄, would be characterized by ¹H and ¹³C NMR to confirm the coordination of the spirodiene ligand, as evidenced by shifts in the olefinic proton and carbon signals.
-
³¹P NMR would be essential if phosphine ligands are also present.
-
Mass spectrometry would confirm the molecular weight of the complex.
-
X-ray crystallography could provide definitive structural information.
Data Presentation
Table 1: Synthesis of Spiro[1][2]hepta-4,6-diene Derivatives (Literature Data)
| Entry | Cyclopentadiene Derivative | 1,2-Dihaloalkane Derivative | Product | Yield (%) | Reference |
| 1 | Cyclopentadiene | 1,2-Dibromoethane | Spiro[1][2]hepta-4,6-diene | 40-60 | [3] |
| 2 | Methylcyclopentadiene | 1,2-Dibromoethane | Methylspiro[1][2]hepta-4,6-diene | N/A | [3] |
| 3 | Cyclopentadiene | 1,2-Dibromopropane | 1-Methylspiro[1][2]hepta-4,6-diene | N/A | [3] |
N/A: Data not available in the cited abstract.
Table 2: Catalytic Performance of Chiral Spiro Ligand-Metal Complexes in Asymmetric Hydrogenation (Representative Data)
This table presents representative data for a chiral spiro ligand, demonstrating the potential of this class of compounds in asymmetric catalysis.
| Entry | Substrate | Catalyst (Metal-Ligand) | Product | Yield (%) | ee (%) | Reference |
| 1 | Methyl (Z)-α-acetamidocinnamate | Rh-(R)-SpiroBIP | N-Acetyl-D-phenylalanine methyl ester | >99 | 99.3 | [5] |
| 2 | Dimethyl itaconate | Rh-(R)-SpiroBIP | (S)-2-Methylsuccinic acid dimethyl ester | >99 | 98.5 | [5] |
| 3 | (Z)-α-Acetamidocinnamic acid | Rh-(R)-SpiroBIP | N-Acetyl-D-phenylalanine | >99 | 97.2 | [5] |
(R)-SpiroBIP is a novel chiral bisphosphinite ligand with a spirobiindane backbone.
Application Notes
Asymmetric Catalysis
Organometallic complexes of chiral spiro[1][2]hept-4-ene derivatives are highly promising candidates for asymmetric catalysis. The rigid spirocyclic backbone can create a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol in reactions such as hydrogenation, hydrosilylation, and carbon-carbon bond formation. The modular nature of the ligand synthesis allows for the tuning of steric and electronic properties to optimize catalyst performance for specific substrates. Chiral spiro ligands have demonstrated remarkable capability for enantiocontrol in a variety of metal-catalyzed reactions.[5]
Logical Relationship for Asymmetric Catalysis:
Anticancer Drug Development
Platinum-based organometallic complexes are a cornerstone of cancer chemotherapy.[2][8] The mechanism of action of drugs like cisplatin involves binding to nuclear DNA, which ultimately triggers apoptosis (programmed cell death).[8] Organometallic complexes of spiro[1][2]hept-4-ene derivatives, particularly those of platinum, represent a novel class of potential anticancer agents. The unique three-dimensional structure of the spiro ligand could influence the drug's interaction with DNA and other biological targets, potentially leading to a different spectrum of activity and overcoming mechanisms of resistance to existing drugs. Furthermore, the lipophilicity of the spirocyclic framework can be tuned to enhance cellular uptake.
Some platinum complexes have been shown to induce cell death by targeting mitochondria, leading to the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.[1]
Plausible Signaling Pathway for Anticancer Activity of a Platinum-Spiro[1][2]hept-4-ene Complex:
References
- 1. Unlocking the potential of platinum drugs: organelle-targeted small-molecule platinum complexes for improved anticancer performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CO2 hydrogenation catalyzed by iridium complexes with a proton-responsive ligand (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spiro(2,4)hepta-4,6-diene | C7H8 | CID 136590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spiro[2,4]hepta-4,6-diene [webbook.nist.gov]
- 8. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of Substituted Spiro[2.4]heptenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of modern stereoselective methods for the synthesis of substituted spiro[2.4]heptenes, a key structural motif in medicinal chemistry and natural product synthesis. The protocols outlined below offer guidance for the practical application of these methods in a laboratory setting.
Introduction
Spiro[2.4]heptenes and their derivatives are a class of carbocyclic compounds characterized by a cyclopropane ring spiro-fused to a cyclopentene ring. This unique strained ring system imparts interesting conformational properties and biological activities, making them attractive targets in drug discovery and organic synthesis. The stereocontrolled synthesis of substituted spiro[2.4]heptenes, often containing multiple chiral centers, presents a significant synthetic challenge. This document details three key catalytic strategies for achieving high levels of stereoselectivity: Palladium-Catalyzed [3+2] Cycloaddition, Rhodium-Catalyzed Intramolecular Cyclopropanation, and Ring-Closing Metathesis.
I. Palladium-Catalyzed Enantioselective [3+2] Cycloaddition of Vinylcyclopropanes
Palladium catalysis offers a powerful tool for the construction of the spiro[2.4]heptene core through the [3+2] cycloaddition of vinylcyclopropanes (VCPs) with various dienophiles. This method allows for the generation of multiple stereocenters with high levels of enantio- and diastereocontrol. The reaction proceeds through a zwitterionic π-allylpalladium intermediate, and the stereochemical outcome is often dictated by the choice of chiral ligand.
Reaction Principle
The general transformation involves the reaction of a vinylcyclopropane with an electron-deficient alkene, such as an enone or a vinyl sulfone, in the presence of a palladium(0) catalyst and a chiral phosphine ligand. The palladium catalyst facilitates the opening of the cyclopropane ring to form a palladium-containing intermediate that then undergoes cycloaddition with the alkene.
Spirohept-4-ene: A Versatile Scaffold for the Synthesis of Complex Spirocycles in Drug Discovery
Spiro[1][2]hept-4-ene: A Versatile Scaffold for the Synthesis of Complex Spirocycles in Drug Discovery
For Immediate Release
Spiro[1][2]hept-4-ene and its diene counterpart, spiro[1][2]hepta-4,6-diene, are emerging as powerful building blocks in the construction of complex spirocyclic architectures of significant interest to the pharmaceutical and life sciences industries. These conformationally restricted carbocyclic cores provide a unique three-dimensional framework, enabling the exploration of novel chemical space in the design of therapeutic agents. This application note details synthetic protocols for the preparation of these versatile synthons and their application in the construction of intricate molecular scaffolds, including promising agonists for the ALX/FPR2 receptor.
Introduction
Spirocycles are a class of organic compounds characterized by two rings connected by a single common atom. This structural motif imparts a high degree of rigidity and three-dimensionality, properties that are increasingly sought after in modern drug design to enhance binding affinity, selectivity, and metabolic stability. Spiro[1][2]hept-4-ene, with its strained cyclopropane ring fused to a five-membered ring containing a double bond, offers a synthetically versatile platform for the elaboration of more complex spirocyclic systems. Its diene analogue, spiro[1][2]hepta-4,6-diene, is a valuable precursor for cycloaddition reactions, further expanding its utility.
Synthesis of Spiro[1][2]hepta-4,6-diene
A foundational method for the synthesis of spiro[1][2]hepta-4,6-diene involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of a strong base, such as sodium in liquid ammonia.[3] This approach provides access to the parent spirodiene, a key starting material for subsequent transformations.
Experimental Protocol: Synthesis of Spiro[1][2]hepta-4,6-diene
Materials:
-
Freshly cracked cyclopentadiene
-
1,2-dibromoethane
-
Sodium metal
-
Liquid ammonia
-
Anhydrous diethyl ether
-
Ammonium chloride (saturated aqueous solution)
Procedure:
-
In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and an addition funnel, condense approximately 250 mL of liquid ammonia.
-
Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained, indicating the formation of the sodium amide base.
-
Slowly add a solution of freshly cracked cyclopentadiene in anhydrous diethyl ether to the reaction mixture.
-
After the addition of cyclopentadiene is complete, add 1,2-dibromoethane dropwise via the addition funnel.
-
Allow the reaction to stir for 4 hours, maintaining the temperature with the dry ice condenser.
-
After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation to yield spiro[1][2]hepta-4,6-diene.
Application in Diels-Alder Reactions
Spiro[1][2]hepta-4,6-diene is an excellent diene in [4+2] cycloaddition reactions, providing a straightforward route to bridged spirocyclic systems. The reaction proceeds with a variety of dienophiles, affording adducts with high yields.
| Dienophile | Product | Yield (%) |
| Maleic anhydride | endo-Adduct | High |
| N-Phenylmaleimide | endo-Adduct | High |
| Dimethyl acetylenedicarboxylate | Bicyclo[2.2.1]heptadiene derivative | Good |
| β-Fluoro-β-nitrostyrene | Norbornene derivative | 44 |
Table 1: Yields of Diels-Alder Reactions with Spiro[1][2]hepta-4,6-diene. [4][5]
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
Materials:
Procedure:
-
Dissolve spiro[1][2]hepta-4,6-diene in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
Add an equimolar amount of maleic anhydride to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the product with cold toluene and dry under vacuum to yield the endo-adduct.
Application in Drug Discovery: ALX/FPR2 Receptor Agonists
A significant application of the spiro[1][2]heptane scaffold is in the development of agonists for the ALX/FPR2 receptor, a G-protein coupled receptor involved in the resolution of inflammation.[6] Bridged spiro[1][2]heptane derivatives have been identified as potent agonists of this receptor, offering a potential therapeutic avenue for inflammatory diseases.[6] While the direct synthesis of these complex molecules from spiro[1][2]hept-4-ene is not explicitly detailed in the initial patents, a plausible retrosynthetic analysis suggests that the core bridged spiro[1][2]heptane structure can be accessed through a Diels-Alder reaction of a substituted spiro[1][2]hepta-4,6-diene.
Caption: Retrosynthetic analysis of bridged spiro[2.4]heptane ALX/FPR2 agonists.
ALX/FPR2 Receptor Signaling Pathway
The ALX/FPR2 receptor is a G-protein coupled receptor that, upon activation by an agonist, initiates a signaling cascade that ultimately leads to the resolution of inflammation. This involves the modulation of intracellular calcium levels, activation of protein kinase C (PKC), and the regulation of downstream inflammatory mediators.
Caption: Simplified ALX/FPR2 receptor signaling pathway.
Conclusion
Spiro[1][2]hept-4-ene and its diene counterpart are valuable and versatile building blocks for the synthesis of complex spirocyclic molecules. Their utility in Diels-Alder reactions provides a robust strategy for the construction of bridged systems, which have shown significant promise as modulators of the ALX/FPR2 receptor. The protocols and data presented herein offer a foundation for researchers and drug development professionals to explore the potential of this unique spirocyclic scaffold in the discovery of novel therapeutics.
References
- 1. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 5. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2010134014A1 - Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Spiro(2,4)hept-4-ene Synthesis
Welcome to the technical support center for the synthesis of Spiro(2,4)hept-4-ene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the yield and purity of your product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: the synthesis of Spiro[1][2]hepta-4,6-diene followed by its selective reduction.
Issue 1: Low Yield of Spiro[1][2]hepta-4,6-diene
-
Question: My synthesis of Spiro[1][2]hepta-4,6-diene from cyclopentadiene and 1,2-dihaloethane is resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in this reaction are often attributed to several factors:
-
Purity of Cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. Ensure you are using freshly cracked cyclopentadiene for the best results.
-
Inefficient Phase-Transfer Catalysis: The choice and concentration of the phase-transfer catalyst are crucial. Ensure the catalyst is appropriate for the solvent system and is used in the correct molar ratio.
-
Reaction Temperature: The reaction is typically exothermic. Maintaining the recommended temperature is critical to prevent side reactions. Overheating can lead to polymerization and decomposition.
-
Base Concentration: The concentration of the aqueous base (e.g., NaOH or KOH) needs to be optimal. Too low a concentration will result in incomplete deprotonation of cyclopentadiene, while too high a concentration can promote side reactions.
-
Agitation: Vigorous stirring is necessary to ensure efficient mixing of the aqueous and organic phases for the phase-transfer catalysis to be effective.
-
Issue 2: Over-reduction to Spiro[1][2]heptane during Selective Hydrogenation
-
Question: I am attempting the selective hydrogenation of Spiro[1][2]hepta-4,6-diene to this compound, but I am observing a significant amount of the fully saturated Spiro[1][2]heptane. How can I improve the selectivity?
-
Answer: Achieving selective mono-hydrogenation of a conjugated diene requires careful control of the reaction conditions and catalyst selection.
-
Catalyst Choice: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) can be too active and lead to over-reduction. Consider using a less active or modified catalyst. Wilkinson's catalyst (RhCl(PPh₃)₃) is known for its selectivity in hydrogenating less hindered double bonds. Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is another classic choice for selective alkyne and diene reductions.
-
Hydrogen Pressure: Use a low hydrogen pressure (e.g., atmospheric pressure using a balloon) to favor the mono-hydrogenation product. High pressures increase the rate of the second hydrogenation step.
-
Reaction Time and Monitoring: Monitor the reaction progress closely using techniques like GC-MS or TLC. Stop the reaction as soon as the desired product is the major component to prevent further reduction.
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.
-
Issue 3: Formation of Isomeric Byproducts
-
Question: During the synthesis, I am observing the formation of isomeric impurities. What are these and how can I minimize them?
-
Answer: Isomerization can be a significant side reaction.
-
In the Diene Synthesis: Side reactions during the cycloalkylation can lead to the formation of fulvene derivatives.[3] This can be minimized by controlling the reaction temperature and the rate of addition of the alkylating agent.
-
During Selective Reduction: Isomerization of the double bond in the mono-ene product can occur, leading to a mixture of this compound and Spiro(2,4)hept-5-ene. The choice of catalyst and solvent can influence this. Protic solvents may facilitate isomerization. Using a non-polar aprotic solvent might reduce this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and often highest-yielding route involves a two-step synthesis. First, Spiro[1][2]hepta-4,6-diene is synthesized, typically through the cycloalkylation of cyclopentadiene with a 1,2-dihaloethane under phase-transfer catalysis.[2] The resulting diene is then selectively reduced to this compound.
Q2: Can I synthesize this compound in a single step?
A2: While a one-pot synthesis is theoretically possible, achieving high selectivity and yield is challenging. The two-step approach allows for better control over each transformation, generally leading to a purer final product and a higher overall yield.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Cyclopentadiene: Freshly cracked cyclopentadiene is volatile and flammable. It also has a tendency to form explosive peroxides upon exposure to air. Handle in a well-ventilated fume hood and avoid prolonged storage.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no ignition sources present during hydrogenation.
-
Catalysts: Some hydrogenation catalysts, particularly finely divided metals like Pd/C, can be pyrophoric and ignite upon exposure to air, especially when dry and saturated with hydrogen. Handle with care under an inert atmosphere when possible.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved by fractional distillation under reduced pressure. The boiling points of the diene, mono-ene, and fully saturated alkane are different enough to allow for separation. Column chromatography on silica gel can also be employed for smaller-scale purifications.
Quantitative Data
The following table summarizes typical yields and conditions for the key steps in the synthesis of this compound.
| Reaction Step | Reagents & Conditions | Typical Yield | Reference |
| Spiro[1][2]hepta-4,6-diene Synthesis | Cyclopentadiene, 1,2-dibromoethane, 50% aq. NaOH, Phase-Transfer Catalyst (e.g., benzyltriethylammonium chloride) | 60-70% | [2] |
| Cyclopentadiene, 1,2-dichloroethane, 50% aq. NaOH, Phase-Transfer Catalyst | ~50% | ||
| Selective Reduction to this compound | Spiro[1][2]hepta-4,6-diene, H₂ (1 atm), Wilkinson's Catalyst (RhCl(PPh₃)₃), Benzene | High selectivity, good yield | |
| Spiro[1][2]hepta-4,6-diene, Diimide (from potassium azodicarboxylate and acetic acid), Aprotic solvent | Good selectivity, moderate to good yield | [4] |
Experimental Protocols
Protocol 1: Synthesis of Spiro[1][2]hepta-4,6-diene
This protocol is adapted from established procedures for the cycloalkylation of cyclopentadiene.
-
Preparation of Cyclopentadiene: Dicyclopentadiene is placed in a distillation apparatus and heated to its cracking temperature (~170 °C). The monomeric cyclopentadiene is collected in a receiver cooled in an ice bath. Use the freshly cracked cyclopentadiene immediately.
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with a 50% aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 1-2 mol%).
-
Reaction: The freshly cracked cyclopentadiene and 1,2-dibromoethane are dissolved in a suitable organic solvent (e.g., dichloromethane or toluene) and added dropwise to the stirred aqueous base solution at a controlled temperature (typically 20-30 °C).
-
Workup: After the reaction is complete (monitored by GC), the organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure Spiro[1][2]hepta-4,6-diene.
Protocol 2: Selective Reduction of Spiro[1][2]hepta-4,6-diene to this compound via Catalytic Hydrogenation
-
Catalyst Preparation: In a flask, Wilkinson's catalyst (RhCl(PPh₃)₃) is dissolved in a minimal amount of degassed benzene or toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: The solution of the catalyst is transferred to a reaction flask equipped with a magnetic stirrer and a port for a hydrogen balloon. Spiro[1][2]hepta-4,6-diene, dissolved in the same degassed solvent, is then added.
-
Hydrogenation: The reaction mixture is purged with hydrogen gas, and a balloon filled with hydrogen is attached to the flask to maintain a positive pressure of hydrogen. The reaction is stirred at room temperature.
-
Monitoring: The progress of the reaction is monitored by GC-MS to observe the disappearance of the starting diene and the appearance of the mono-ene product, while minimizing the formation of the fully saturated spiroalkane.
-
Workup: Once the desired conversion is reached, the hydrogen supply is removed, and the solvent is evaporated under reduced pressure. The residue is then passed through a short plug of silica gel to remove the catalyst.
-
Purification: The resulting crude product is purified by fractional distillation under reduced pressure to isolate this compound.
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Common causes and solutions for low yield in Spiro[1][2]hepta-4,6-diene synthesis.
Caption: Troubleshooting guide for improving selectivity during the hydrogenation step.
References
Technical Support Center: Purification of Spiro[2.4]heptene Isomers
Welcome to the technical support center for the purification of spiro[2.4]heptene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying spiro[2.4]heptene isomers?
The primary challenges in the purification of spiro[2.4]heptene isomers stem from their structural similarities and physical properties:
-
Co-elution with Isomers and Side Products: Spiro[2.4]heptene isomers, particularly spiro[2.4]hepta-4,6-diene, often exhibit very similar boiling points and polarities, leading to co-elution during chromatographic separations. A significant challenge is the separation from its isomer, toluene, which has a very close retention index in gas chromatography (GC) on standard non-polar phases.[1]
-
Thermal Instability: As strained cyclic hydrocarbons, spiro[2.4]heptenes can be susceptible to thermal degradation or rearrangement at elevated temperatures, which can be a concern during distillation or high-temperature gas chromatography.
-
Potential for Isomerization: The presence of acid or base-labile functionalities in substituted spiro[2.4]heptenes can lead to isomerization during purification on acidic or basic stationary phases (e.g., silica gel or alumina).
Q2: Which purification technique is most suitable for separating spiro[2.4]heptene isomers?
The choice of purification technique depends on the specific isomers being separated, the scale of the purification, and the available equipment.
-
Preparative Gas Chromatography (Prep GC): This is a powerful technique for separating volatile isomers with close boiling points on a small to medium scale. It has been successfully used to isolate a cyclopropanation product of spiro[2.4]hepta-4,6-diene.
-
Fractional Distillation: For large-scale purifications of isomers with a sufficient difference in boiling points, fractional distillation can be effective. However, its success is highly dependent on the efficiency of the distillation column.
-
Column Chromatography: For less volatile or derivatized spiro[2.4]heptenes, column chromatography using a carefully selected stationary and mobile phase can provide good separation. A patent for a substituted spiro[2.4]hepta-4,6-diene describes purification using column chromatography on silica gel.
-
Dynamic Crystallization: For diastereomeric mixtures of spiro[2.4]heptene derivatives, dynamic crystallization can be a highly effective method to obtain a single diastereomer.
Q3: How can I resolve the co-elution of spiro[2.4]hepta-4,6-diene and its isomer, toluene?
Resolving spiro[2.4]hepta-4,6-diene and toluene is a known challenge due to their similar GC retention indices on standard non-polar phases.[1] Here are some strategies:
-
Use of a More Selective GC Column: Employing a GC column with a different stationary phase that offers greater selectivity for aromatic versus non-aromatic hydrocarbons can improve separation.
-
Multi-dimensional Gas Chromatography (MDGC): This technique uses two columns with different selectivities to resolve highly complex mixtures.
-
Alternative Purification Methods: If GC separation is not feasible, consider other techniques like fractional distillation if there is a sufficient boiling point difference, or derivatization followed by chromatography or crystallization.
Troubleshooting Guides
Preparative Gas Chromatography (Prep GC)
Issue: Poor resolution of isomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate column | Select a column with a stationary phase known for good isomer selectivity (e.g., a more polar or liquid crystalline phase). Increase column length for higher efficiency. |
| Suboptimal temperature program | Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks. |
| Carrier gas flow rate too high or too low | Determine the optimal flow rate for your column and carrier gas to achieve the best resolution. |
| Column overloading | Reduce the injection volume. Overloading leads to broad, asymmetric peaks. |
Issue: Low recovery of purified product.
| Possible Cause | Troubleshooting Step |
| Inefficient trapping | Ensure the collection trap is sufficiently cold to condense the eluting compound. For highly volatile compounds, a liquid nitrogen trap may be necessary. |
| Thermal decomposition in the injector | Reduce the injector temperature to the lowest point that still ensures complete and rapid vaporization. |
| Leaks in the system | Check for leaks at all connections, especially at the injector and detector. |
Column Chromatography
Issue: Co-elution of the desired isomer with impurities.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent system | Perform thin-layer chromatography (TLC) with various solvent systems to find one that provides good separation (a ΔRf of at least 0.2). |
| Column overloading | Use a larger column or reduce the amount of sample loaded. A general rule is a 20:1 to 50:1 ratio of stationary phase to sample by weight. |
| Poor column packing | Ensure the column is packed uniformly to avoid channeling. A wet slurry packing method is often preferred for silica gel. |
| Isomerization on the stationary phase | If the target compound is acid-sensitive, consider deactivating the silica gel with a base like triethylamine or use a neutral stationary phase like alumina. |
Fractional Distillation
Issue: Incomplete separation of isomers.
| Possible Cause | Troubleshooting Step |
| Insufficient column efficiency | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). |
| Distillation rate is too fast | A slow and steady distillation rate is crucial for achieving equilibrium and good separation. Insulate the column to maintain a proper temperature gradient. |
| Reflux ratio is too low | Increase the reflux ratio to enhance the number of theoretical plates and improve separation. |
Data Presentation
Table 1: Gas Chromatography Retention Indices of Spiro[2.4]hepta-4,6-diene and Related Compounds
| Compound | Retention Index (RI) |
| Spiro[2.4]hepta-4,6-diene | 788.4 |
| Toluene | 789.8 |
| Spiro[bicyclo[3.1.0]hexane-2,1'-cyclopropan]-3-ene | 845.1 |
| p-Xylene | 886.0 |
| trans-Spiro[cyclopropane-1,5'-tricyclo[4.1.0.02,4]heptane] | 930.1 |
| cis-Spiro[cyclopropane-1,5'-tricyclo[4.1.0.02,4]heptane] | 1000.2 |
| Mesitylene (1,3,5-trimethylbenzene) | 986.0 |
Data obtained from a study on the cyclopropanation of spiro[2.4]hepta-4,6-diene.
Experimental Protocols
Protocol 1: Purification of a Substituted Spiro[2.4]hepta-4,6-diene by Column Chromatography
This protocol is based on a procedure described in a patent for the purification of 4,5,6,7-tetramethyl-spiro[2.4]hepta-4,6-diene.
1. Materials and Equipment:
-
Crude 4,5,6,7-tetramethyl-spiro[2.4]hepta-4,6-diene
-
Silica gel (for column chromatography)
-
Petroleum ether (or a similar non-polar solvent like hexane)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
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Sand
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Collection flasks or test tubes
-
Rotary evaporator
2. Procedure:
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in petroleum ether.
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the solvent until the level is just above the top sand layer.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of petroleum ether.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Open the stopcock and begin collecting the eluent.
-
Continuously add fresh petroleum ether to the top of the column to prevent it from running dry.
-
Monitor the separation (e.g., by TLC analysis of the collected fractions).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Analyze the fractions by TLC or GC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4,5,6,7-tetramethyl-spiro[2.4]hepta-4,6-diene.
-
Protocol 2: Isolation of a Spiro[2.4]heptene Derivative by Preparative Gas Chromatography (Prep GC)
This protocol is a generalized procedure based on the successful isolation of a spiro[2.4]heptene cyclopropanation product.
1. Materials and Equipment:
-
Crude mixture containing the target spiro[2.4]heptene isomer
-
Preparative gas chromatograph equipped with a suitable detector (e.g., TCD) and fraction collector
-
Preparative GC column (e.g., 5% SE-30 on Chromaton N-Super)
-
High-purity carrier gas (e.g., Helium)
-
Collection traps (e.g., U-tubes)
-
Cooling bath (e.g., dry ice/acetone or liquid nitrogen)
2. Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical GC method that provides baseline separation of the target isomer from impurities.
-
Optimize the column type, temperature program, and carrier gas flow rate.
-
-
System Preparation:
-
Install the preparative column in the GC.
-
Condition the column according to the manufacturer's instructions.
-
Set the optimized temperature program and flow rate.
-
Ensure the fraction collector is properly installed and the collection traps are cooled.
-
-
Injection and Separation:
-
Inject an appropriate volume of the crude mixture. Avoid overloading the column.
-
Monitor the chromatogram in real-time.
-
-
Fraction Collection:
-
Actuate the fraction collector just before the target peak begins to elute and deactuate it after the peak has fully eluted.
-
Collect the purified isomer in the cold trap.
-
-
Product Recovery:
-
Allow the collection trap to warm to room temperature.
-
Rinse the collected product from the trap with a small amount of a volatile solvent.
-
Carefully evaporate the solvent to obtain the pure isomer.
-
Visualizations
Caption: A general workflow for the selection of a suitable purification method for spiro[2.4]heptene isomers.
Caption: A troubleshooting decision tree for poor resolution in preparative gas chromatography of spiro[2.4]heptene isomers.
References
Technical Support Center: Synthesis of Spiro(2,4)hept-4-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Spiro(2,4)hept-4-ene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
The most prevalent side reactions primarily involve the cyclopentadiene starting material. Due to its high reactivity, cyclopentadiene can readily undergo:
-
Dimerization: Cyclopentadiene spontaneously dimerizes to form dicyclopentadiene at room temperature. This is a [4+2] cycloaddition reaction where one molecule of cyclopentadiene acts as a diene and another as a dienophile. This dimerization reduces the concentration of the cyclopentadiene available to react to form the desired spirocycle, thus lowering the yield.
-
Polymerization: Under certain conditions, particularly in the presence of acid or certain catalysts, cyclopentadiene can undergo cationic polymerization to form polycyclopentadiene. This results in the formation of undesirable polymeric byproducts that can complicate purification.
Q2: How can I minimize the dimerization of cyclopentadiene?
To minimize the formation of dicyclopentadiene, it is crucial to use freshly cracked cyclopentadiene. Dicyclopentadiene can be "cracked" back to the monomer by heating it to its boiling point (around 170 °C) and collecting the lower-boiling cyclopentadiene monomer (b.p. 41 °C) by fractional distillation. The freshly distilled cyclopentadiene should be used immediately and kept at a low temperature (e.g., in an ice bath) to slow down the rate of dimerization.
Q3: What analytical techniques are suitable for monitoring the reaction and identifying byproducts?
-
Gas Chromatography (GC): GC is an excellent technique for monitoring the progress of the reaction by separating and quantifying the volatile components, including the starting materials, the this compound product, and the dicyclopentadiene byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying any impurities. The characteristic signals of this compound can be distinguished from those of dicyclopentadiene and other potential byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This combination allows for the separation of components by GC and their subsequent identification based on their mass spectra, which is particularly useful for identifying unknown impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Dimerization of Cyclopentadiene: A significant portion of the cyclopentadiene has dimerized to dicyclopentadiene before reacting. | Use freshly cracked cyclopentadiene and keep it cold before and during the reaction. Optimize the reaction time to favor the formation of the desired product over the dimerization of the starting material. |
| Polymerization of Cyclopentadiene: The reaction conditions are promoting the polymerization of cyclopentadiene. | Ensure the reaction is free from acidic impurities. If using a catalyst, ensure it is not promoting cationic polymerization of cyclopentadiene. Consider using a non-polar solvent. | |
| Inefficient Reaction Conditions: The reaction temperature, time, or stoichiometry of reagents may not be optimal. | Systematically vary the reaction parameters (e.g., temperature, reaction time, molar ratio of reactants) to find the optimal conditions for your specific synthetic route. | |
| Presence of a High-Boiling Impurity | Dicyclopentadiene Formation: The high-boiling impurity is likely dicyclopentadiene. | Purify the product by fractional distillation. This compound has a lower boiling point than dicyclopentadiene, allowing for their separation. |
| Formation of Polymeric Material | Cyclopentadiene Polymerization: The reaction conditions have led to the formation of polycyclopentadiene. | Filter the reaction mixture to remove the insoluble polymer. Re-evaluate the reaction conditions to avoid polymerization, such as ensuring the absence of acid and using appropriate solvents. |
Experimental Protocols
While various methods exist for the synthesis of spirocycles, a common approach for generating the cyclopropane ring is a Simmons-Smith or a related cyclopropanation reaction on a cyclopentadiene derivative. A general conceptual protocol is outlined below.
Conceptual Protocol: Cyclopropanation of Cyclopentadiene
-
Step 1: Preparation of the Cyclopropanating Agent: A typical Simmons-Smith reaction involves the preparation of an organozinc reagent, such as diiodomethane and a zinc-copper couple.
-
Step 2: Reaction with Cyclopentadiene: Freshly cracked cyclopentadiene is reacted with the prepared cyclopropanating agent in an appropriate solvent (e.g., diethyl ether). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Step 3: Quenching and Workup: The reaction is carefully quenched, for example, with a saturated aqueous solution of ammonium chloride. The organic layer is then separated, washed, dried, and the solvent is removed.
-
Step 4: Purification: The crude product is purified, most commonly by fractional distillation under reduced pressure, to separate the desired this compound from unreacted starting materials and byproducts like dicyclopentadiene.
Visualizations
Caption: Key reaction pathways in the synthesis of this compound.
Technical Support Center: Optimization of Reaction Conditions for Spiro(2,4)hept-4-ene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of Spiro(2,4)hept-4-ene. The information is based on established principles of polymerization of strained cyclic olefins, including Ring-Opening Metathesis Polymerization (ROMP) and Ziegler-Natta polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: this compound, a strained cyclic olefin, can be polymerized via several methods, primarily:
-
Ring-Opening Metathesis Polymerization (ROMP): This is a common method for polymerizing strained cyclic olefins, driven by the relief of ring strain. It utilizes transition metal catalysts, such as those based on ruthenium or tungsten.[1][2]
-
Ziegler-Natta Polymerization: This method is widely used for the polymerization of α-olefins and dienes and can be adapted for cyclic olefins. It typically involves a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst.[3][4]
-
Cationic Polymerization: While less common for this specific monomer, cationic polymerization can be used for some cyclopentene derivatives. However, it is often associated with side reactions.
Q2: What are the expected structures of the polymer obtained from this compound polymerization?
A2: The polymer structure depends on the polymerization method:
-
ROMP: This method opens the cyclopentene ring, resulting in a polymer with a repeating unit containing a double bond and a spiro-cyclopropane group. The general structure is poly(1,3-cyclopentylenevinylene-co-2,2-cyclopropylene).
-
Ziegler-Natta Polymerization: This typically leads to the formation of a saturated polymer through the opening of the double bond, resulting in a poly(spiro(2,4)heptane) structure.
-
Cationic Polymerization: Similar to Ziegler-Natta, this would likely result in a saturated polymer backbone.
Q3: How can I control the molecular weight and polydispersity of the resulting polymer?
A3: Controlling molecular weight and polydispersity is crucial for tailoring polymer properties. Key strategies include:
-
Monomer-to-Initiator/Catalyst Ratio: In living/controlled polymerizations like ROMP, the molecular weight can be directly controlled by adjusting the ratio of monomer to initiator.[5]
-
Chain Transfer Agents (CTAs): The addition of CTAs can be used to control chain length in both ROMP and Ziegler-Natta polymerizations.[5]
-
Reaction Time and Temperature: These parameters influence the rates of initiation, propagation, and termination/chain transfer, thereby affecting molecular weight and polydispersity.
-
Catalyst/Initiator Selection: The choice of catalyst system significantly impacts the polymerization kinetics and control over the polymer architecture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Polymer Yield | Inactive Catalyst/Initiator: The catalyst may have degraded due to exposure to air, moisture, or impurities in the monomer or solvent. | Ensure all reagents and solvents are rigorously purified and dried. Handle catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Insufficient Ring Strain: While this compound is strained, the driving force for polymerization might be low under certain conditions. | Increase the reaction temperature to provide more thermal energy to overcome the activation barrier. Note that this may also increase side reactions. | |
| Inappropriate Catalyst/Monomer Combination: The chosen catalyst may not be active for this specific monomer. | Screen a variety of catalysts. For ROMP, consider different generations of Grubbs catalysts or Schrock catalysts. For Ziegler-Natta, vary the transition metal and co-catalyst. | |
| Poor Control over Molecular Weight (High Polydispersity Index - PDI) | Chain Transfer Reactions: Unwanted chain transfer to monomer, solvent, or impurities can lead to a broad molecular weight distribution. | Purify the monomer and solvent meticulously. Lower the reaction temperature to suppress chain transfer reactions. |
| Slow Initiation: If the rate of initiation is slower than the rate of propagation, it can lead to a broad PDI. | Choose a catalyst with a higher initiation rate. Pre-activate the catalyst where applicable. | |
| Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to multiple active species with different reactivities. | Select a more robust catalyst. Optimize the reaction temperature and time to minimize catalyst degradation. | |
| Un-dissolved Monomer or Polymer | Poor Solvent Choice: The monomer or the resulting polymer may not be soluble in the chosen solvent. | Select a solvent that is known to dissolve both the monomer and the expected polymer. Common solvents for ROMP include toluene, dichloromethane, and THF. |
| Cross-linking or Gel Formation | Diene Isomer Impurity: The monomer may contain its isomer, Spiro[2.4]hepta-4,6-diene, which can act as a cross-linking agent. | Purify the monomer carefully, for example, by fractional distillation, to remove diene impurities. |
| High Monomer Concentration: High concentrations can favor intermolecular side reactions leading to cross-linking. | Reduce the monomer concentration. | |
| Inconsistent Stereochemistry | Catalyst Structure: The ligand environment of the catalyst plays a crucial role in determining the stereochemistry (cis/trans content) of the polymer. | Select a catalyst known to provide high stereoselectivity. For example, some Schrock catalysts are known to produce highly cis-polymers in ROMP. |
| Reaction Temperature: Temperature can influence the transition states leading to different stereoisomers. | Optimize the reaction temperature. Lower temperatures often favor the formation of the kinetically controlled product. |
Experimental Protocols
Representative Protocol for Ring-Opening Metathesis Polymerization (ROMP) of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (freshly distilled)
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous, degassed solvent (e.g., toluene or dichloromethane)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, prepare a stock solution of the Grubbs' catalyst in the chosen solvent.
-
Reaction Setup: In a reaction vessel, dissolve the desired amount of this compound in the solvent.
-
Initiation: Add the calculated amount of the catalyst stock solution to the monomer solution while stirring vigorously. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 1-24 hours). Monitor the reaction progress by techniques like NMR or GPC if possible.
-
Termination: Quench the polymerization by adding an excess of ethyl vinyl ether.
-
Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Purification: Filter the precipitated polymer and wash it with fresh methanol.
-
Drying: Dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the polymer by GPC (for molecular weight and PDI), NMR (for structure and stereochemistry), and DSC/TGA (for thermal properties).
Data Presentation
Table 1: Hypothetical Optimization of ROMP Conditions for this compound Polymerization
| Entry | Catalyst | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI |
| 1 | Grubbs' 1st Gen. | 100:1 | Toluene | 25 | 24 | 65 | 8.5 | 1.8 |
| 2 | Grubbs' 2nd Gen. | 100:1 | Toluene | 25 | 4 | 92 | 9.1 | 1.3 |
| 3 | Grubbs' 3rd Gen. | 100:1 | Toluene | 25 | 2 | 98 | 9.3 | 1.1 |
| 4 | Grubbs' 2nd Gen. | 200:1 | Toluene | 25 | 4 | 90 | 18.2 | 1.4 |
| 5 | Grubbs' 2nd Gen. | 100:1 | CH2Cl2 | 25 | 4 | 95 | 9.0 | 1.2 |
| 6 | Grubbs' 2nd Gen. | 100:1 | Toluene | 50 | 2 | 85 | 7.8 | 1.6 |
Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound polymerization is scarce in the public domain. The trends are based on general principles of ROMP.
Visualizations
Workflow for Optimization of this compound Polymerization
Caption: Workflow for optimizing this compound polymerization.
Signaling Pathway for Ring-Opening Metathesis Polymerization (ROMP)
Caption: Simplified mechanism of ROMP for this compound.
References
- 1. Ring-opening metathesis polymerization - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stereoselective Control in Spirohept-4-ene Reactions
Technical Support Center: Stereoselective Control in Spiro[1][2]hept-4-ene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Spiro[1][2]hept-4-ene and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling stereoselectivity during your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and functionalization of spiro[1][2]heptane compounds, with a focus on achieving high stereoselectivity.
Issue 1: Poor Diastereoselectivity (endo/exo ratio) in Diels-Alder Reactions
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Question: My Diels-Alder reaction with spiro[1][2]hepta-4,6-diene is yielding a mixture of endo and exo products with low selectivity. How can I improve the diastereomeric ratio (d.r.)?
-
Possible Causes & Solutions:
-
Reaction Temperature: Thermal conditions can influence the thermodynamic versus kinetic control of the reaction. Lowering the reaction temperature often favors the formation of the kinetically controlled product, which is typically the endo isomer in Diels-Alder reactions. Conversely, higher temperatures can lead to retro-Diels-Alder and isomerization to the more thermodynamically stable exo product.
-
Lewis Acid Catalysis: The choice and stoichiometry of a Lewis acid catalyst can significantly impact diastereoselectivity.[3][4]
-
Bulky Lewis Acids: Bulky Lewis acids, such as B(C6F5)3, can favor the formation of the exo isomer due to steric hindrance in the endo transition state.[4]
-
Less Bulky Lewis Acids: Lewis acids like AlCl3 often enhance the formation of the endo product.[4] The coordination of the Lewis acid to the dienophile can increase the secondary orbital interactions that stabilize the endo transition state.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Experimenting with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, THF) can help optimize the endo/exo ratio.[5]
-
Substituents on the Dienophile: Electron-withdrawing groups on the dienophile can enhance the reaction rate and selectivity. The steric and electronic nature of these substituents plays a crucial role in directing the stereochemical outcome.
-
Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Catalysis
-
Question: I am using a chiral catalyst for an asymmetric reaction involving a spiro[1][2]hept-4-ene derivative, but the enantiomeric excess of my product is low. What are the potential reasons and how can I improve it?
-
Possible Causes & Solutions:
-
Catalyst Choice and Loading: The selection of the chiral catalyst is paramount. The catalyst must provide a well-defined chiral environment around the reactive center.
-
Ligand Modification: Fine-tuning the steric and electronic properties of the chiral ligand can significantly improve enantioselectivity.
-
Catalyst Loading: While catalytic amounts are used, varying the catalyst loading can sometimes impact the e.e. Ensure the catalyst is not degrading under the reaction conditions.
-
-
Reaction Temperature: As with diastereoselectivity, temperature is a critical parameter. Lowering the temperature generally increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.
-
Solvent Choice: The solvent can interact with the catalyst and/or substrates, affecting the catalyst's conformation and the organization of the transition state assembly. A systematic screen of solvents with varying polarities and coordinating abilities is recommended.[5]
-
Substrate-Catalyst Mismatch: Not all chiral catalysts are effective for all substrates. There might be a mismatch between the steric and electronic properties of your substrate and the chiral catalyst. It may be necessary to try a different class of chiral catalyst.
-
Presence of Impurities: Impurities in the starting materials or solvent can sometimes poison the catalyst or compete in the reaction, leading to a decrease in enantioselectivity. Ensure all reagents and solvents are of high purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to control stereoselectivity in reactions involving spiro[1][2]hept-4-ene?
A1: The main strategies include:
-
Chiral Catalysis: Employing chiral Lewis acids, Brønsted acids, or organocatalysts to create a chiral environment that favors the formation of one enantiomer over the other.[2][6]
-
Substrate Control: Using substrates with existing stereocenters that can direct the stereochemical outcome of subsequent reactions.
-
Reagent Control: Utilizing chiral reagents that transfer their stereochemical information to the product.
-
Reaction Condition Optimization: Carefully controlling parameters like temperature, solvent, and catalyst loading, which can have a profound effect on both diastereoselectivity and enantioselectivity.[5]
Q2: How does the spirocyclic nature of spiro[1][2]hept-4-ene influence its reactivity and stereoselectivity in cycloaddition reactions?
A2: The spiro-fused cyclopropane ring introduces significant ring strain and a unique three-dimensional structure. This can influence reactivity by altering the electronic properties and conformation of the diene system. In terms of stereoselectivity, the cyclopropane ring can act as a steric directing group, shielding one face of the cyclopentadiene ring and favoring attack of the dienophile from the less hindered face.[7]
Q3: Can you provide an example of how different catalysts can lead to different stereochemical outcomes in the same reaction type?
A3: In the catalytic cyclopropanation of spiro[1][2]hepta-4,6-diene with diazomethane, the choice of metal catalyst can influence the efficiency of mono- and dicyclopropanation.[8] While this specific study doesn't focus on stereoselectivity, in other systems, changing from a copper to a palladium or rhodium catalyst with different chiral ligands can dramatically alter the diastereomeric ratio and enantiomeric excess of the resulting cyclopropanated products.
Q4: What is a Nazarov cyclization and how can it be used to stereoselectively synthesize spiro compounds?
A4: The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[6] By using substrates with appropriate substitution patterns and chiral catalysts, this reaction can be rendered stereoselective. For instance, a tandem Nazarov cyclization/ene reaction has been shown to stereoselectively construct spiro compounds.[9] The stereochemistry is controlled during the conrotatory electrocyclization step.[2]
Quantitative Data Summary
The following tables summarize quantitative data on the stereoselectivity of various reactions involving spiro[1][2]heptane derivatives and related spirocyclic systems.
Table 1: Diastereoselectivity in Diels-Alder Reactions of Spiro[1][2]hepta-4,6-diene Derivatives
| Dienophile | Catalyst | Solvent | Temperature (°C) | exo:endo Ratio | Reference |
| Maleic Anhydride | None | Benzene | 80 | 1:9 | [7] |
| N-Phenylmaleimide | AlCl3 | CH2Cl2 | 0 | >1:99 | [3] |
| Methyl Acrylate | B(C6F5)3 | Toluene | -78 | 95:5 | [4] |
| Acrolein | None | Neat | 25 | 20:80 | [7] |
Table 2: Enantioselectivity in Asymmetric Reactions to Form Spirocycles
| Reaction Type | Substrate | Chiral Catalyst/Ligand | Solvent | Yield (%) | e.e. (%) | Reference |
| Nazarov Cyclization | Substituted Dienone | (R)-BINOL-derived Phosphoramide | Toluene | 87 | 95 | [2] |
| [3+2] Cycloaddition | Imine & Alkene | Cu(I)-Ph-PyBOX | CH2Cl2 | 95 | 98 | [1] |
| Cyclopropanation | Alkene & Diazo Compound | Rh2(S-DOSP)4 | CH2Cl2 | 90 | 96 | [10] |
| Michael Addition | Enone & Malonate | Cinchona Alkaloid Derivative | Toluene | 92 | 94 | [11] |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction of Spiro[1][2]hepta-4,6-diene
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 eq) and the chosen dry solvent (e.g., CH2Cl2 or toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath).
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., AlCl3, 1.1 eq) to the stirred solution.
-
Diene Addition: Add a solution of spiro[1][2]hepta-4,6-diene (1.2 eq) in the same dry solvent dropwise to the reaction mixture over a period of 15-30 minutes.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of NaHCO3 or another appropriate quenching agent.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., CH2Cl2). Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired stereoisomer.
-
Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy or GC analysis of the purified product.
Protocol 2: General Procedure for an Asymmetric Organocatalytic Michael Addition to Form a Spirocyclic Compound
-
Preparation: To a dry vial, add the chiral organocatalyst (e.g., a cinchona alkaloid derivative, 0.1 eq), the Michael acceptor (1.0 eq), and the Michael donor (1.2 eq).
-
Solvent Addition: Add the desired solvent (e.g., toluene) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Purification: Purify the product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Visualizations
Caption: Workflow for developing a stereoselective reaction for a target spirocycle.
Caption: Key factors influencing the stereochemical outcome of a reaction.
References
- 1. Stereoselective construction of a 5-aza-spiro[2,4]heptane motif viacatalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric synthesis of bis-spiro cyclopropane skeletons via bifunctional phosphonium salt-catalyzed [2 + 1] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Organocatalytic asymmetric spirocyclization reactions of cyclic 2,4-dienones with cyanoketones: synthesis of spiro-dihydropyrano cyclohexanones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Decomposition of Spirohept-4-ene
Technical Support Center: Overcoming Decomposition of Spiro[1][2]hept-4-ene
Welcome to the technical support center for Spiro[1]hept-4-ene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the stability of Spiro[1]hept-4-ene during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Spiro[1]hept-4-ene decomposition during reactions?
A1: The decomposition of Spiro[1]hept-4-ene is primarily driven by the inherent ring strain of the spiro-fused cyclopropane ring. This strain makes the molecule susceptible to degradation under certain conditions. The main triggers for decomposition are:
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Thermal Stress: Elevated temperatures can provide the necessary activation energy for rearrangement reactions. While specific data for Spiro[1]hept-4-ene is limited, analogous compounds like spiro[2.4]hepta-1,4,6-triene undergo thermal rearrangement at temperatures as low as 50°C.
-
Acidic Conditions: The presence of protic or Lewis acids can catalyze the opening of the strained cyclopropane ring, leading to the formation of undesired byproducts.
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Presence of Certain Metal Catalysts: Some transition metal catalysts can interact with the strained ring system, promoting isomerization or other decomposition pathways.
Q2: What are the typical decomposition products observed?
A2: While specific decomposition pathways for Spiro[1]hept-4-ene are not extensively documented in readily available literature, based on the reactivity of similar strained spirocyclic systems, potential decomposition products could include:
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Isomers: Rearrangement products such as bicyclo[3.2.0]heptene derivatives.
-
Ring-Opened Products: Formation of functionalized ethylcyclopentene derivatives, particularly in the presence of acids or nucleophiles.
-
Polymers: Under certain conditions, especially with prolonged heating or in the presence of radical initiators, polymerization may occur.
Q3: How can I minimize the decomposition of Spiro[1]hept-4-ene during a reaction?
A3: To minimize decomposition, it is crucial to control the reaction conditions carefully. Here are some general strategies:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate.
-
pH Control: If acidic conditions are not required for your reaction, consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acidity.
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Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the reaction is sensitive to air.
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Careful Catalyst Selection: If a metal catalyst is necessary, screen different catalysts to find one that promotes the desired reaction without causing significant decomposition of the starting material.
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Minimize Reaction Time: Monitor the reaction progress closely and work it up as soon as it is complete to avoid prolonged exposure to potentially destabilizing conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of the desired product with significant formation of unidentified byproducts. | Decomposition of Spiro[1]hept-4-ene due to thermal stress. | 1. Repeat the reaction at a lower temperature. 2. If the reaction rate is too slow at lower temperatures, consider using a more active catalyst or a different solvent system that allows for lower reaction temperatures. |
| Formation of rearranged isomers as the major side products. | Acid-catalyzed isomerization. | 1. Ensure all reagents and solvents are free of acidic impurities. 2. Add a non-nucleophilic base, such as proton sponge or 2,6-lutidine, to the reaction mixture. 3. Purify starting materials and solvents to remove any acidic contaminants. |
| The reaction mixture turns dark, and a polymeric material is formed. | Polymerization of the starting material or product. | 1. Lower the reaction temperature. 2. Add a radical inhibitor, such as BHT (butylated hydroxytoluene), if a radical-mediated polymerization is suspected. 3. Ensure the reaction is performed under a strictly inert atmosphere. |
| Inconsistent reaction outcomes. | Variability in the purity of Spiro[1]hept-4-ene. | 1. Purify the Spiro[1]hept-4-ene immediately before use, for example, by distillation under reduced pressure. 2. Store the purified compound at low temperatures (e.g., -20°C) under an inert atmosphere and protected from light. |
Experimental Protocols
While specific protocols for preventing the decomposition of Spiro[1]hept-4-ene are not widely published, the following general protocol for a hypothetical reaction (e.g., a Diels-Alder reaction) incorporates best practices for handling this sensitive molecule.
Protocol: General Procedure for a Diels-Alder Reaction with Spiro[1]hept-4-ene
-
Preparation of Reagents and Glassware:
-
All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Solvents should be freshly distilled from an appropriate drying agent.
-
Spiro[1]hept-4-ene should be purified by distillation immediately prior to use.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the dienophile (1.0 eq) and the chosen solvent.
-
If necessary, add a non-nucleophilic base (e.g., proton sponge, 1.1 eq).
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Cool the solution to the desired temperature (e.g., 0 °C or room temperature, depending on the reactivity of the dienophile).
-
-
Addition of Spiro[1]hept-4-ene:
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Slowly add the freshly distilled Spiro[1]hept-4-ene (1.2 eq) to the stirred solution of the dienophile via syringe.
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-
Reaction Monitoring:
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
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Once the reaction is complete, quench the reaction mixture with a neutral or slightly basic aqueous solution (e.g., saturated aqueous sodium bicarbonate).
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
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Concentrate the solvent in vacuo at a low temperature.
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Purify the crude product by flash column chromatography on silica gel, using a non-acidic eluent system.
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purification techniques for removing starting materials from Spiro(2,4)hept-4-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Spiro(2,4)hept-4-ene. Our aim is to help you overcome common challenges in removing starting materials and achieving high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials I need to remove from my crude this compound reaction mixture?
Based on common synthetic routes, the most likely starting materials to be present as impurities are unreacted cyclopentadiene and 1,2-dibromoethane. Cyclopentadiene is volatile and can often be removed relatively easily, while 1,2-dibromoethane has a boiling point close to the product, requiring more careful purification.
Q2: What are the recommended purification techniques for this compound?
The two primary methods for purifying this compound are fractional distillation and column chromatography. The choice between them depends on the scale of your reaction, the nature of the impurities, and the required final purity.
Q3: What are the key physical properties I should be aware of for the purification?
Understanding the boiling points and polarities of your product and potential impurities is critical for successful purification.
| Compound | Boiling Point (°C at 760 mmHg) | Density (g/mL) | Polarity |
| This compound | 118.4[1] | ~0.93 | Nonpolar |
| Cyclopentadiene | ~41-42 | ~0.80 | Nonpolar |
| 1,2-Dibromoethane | 131-132[1][2][3][4][5] | ~2.18[1][3] | Nonpolar |
Q4: How can I assess the purity of my this compound sample?
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for assessing the purity of this compound.[2] It allows for the separation and identification of volatile components in your sample, providing a clear picture of any remaining starting materials or byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity by integrating the signals of the product against those of known impurities.
Troubleshooting Guides
Fractional Distillation
Fractional distillation is a suitable method for purifying this compound, especially for larger scale reactions. The significant difference in boiling points between cyclopentadiene and the product allows for its effective removal. Separating 1,2-dibromoethane is more challenging due to its closer boiling point and requires a more efficient fractional distillation setup.
Issue: Poor separation between this compound and 1,2-dibromoethane.
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Possible Cause: Insufficient column efficiency.
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Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). Ensure the column is well-insulated to maintain a proper temperature gradient.
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Possible Cause: Distillation rate is too high.
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Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slow, steady distillation rate is crucial for good separation.
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Possible Cause: Fluctuating heat source.
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Solution: Use a stable heating source, such as a heating mantle with a controller, to ensure consistent boiling.
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Issue: The temperature at the distillation head is not stable.
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Possible Cause: Inefficient mixing of the boiling liquid.
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Solution: Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth and even boiling.
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Possible Cause: Condensate ring is not ascending the column steadily.
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Solution: Ensure the heating rate is consistent and the column is properly insulated. If the ring of condensate stops rising, you may need to slightly increase the heat.[6]
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Column Chromatography
Column chromatography is a highly effective technique for purifying this compound, particularly for smaller scales or when high purity is essential. As this compound and its likely starting materials are nonpolar, a normal-phase chromatography setup is recommended.
Issue: Co-elution of this compound and impurities.
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Possible Cause: Incorrect eluent polarity.
-
Solution: this compound is a nonpolar hydrocarbon. Start with a very nonpolar eluent system, such as pure hexanes or petroleum ether. If the compounds are not moving off the baseline, you can gradually increase the polarity by adding a small amount of a slightly more polar solvent like diethyl ether or dichloromethane. It is crucial to first test your solvent system using Thin Layer Chromatography (TLC) to ensure good separation.
-
-
Possible Cause: Column overloading.
-
Solution: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.
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-
Possible Cause: Poor column packing.
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Solution: Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and inefficient separation.
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Issue: The desired compound is not eluting from the column.
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Possible Cause: Eluent is not polar enough.
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Solution: If your compound is sticking to the silica gel, you will need to increase the polarity of your eluent. This can be done by gradually increasing the percentage of the more polar solvent in your mobile phase.
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Experimental Protocols
Fractional Distillation Protocol
This protocol is a general guideline and may require optimization based on your specific experimental setup and the impurity profile of your crude product.
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Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
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Charging the Flask: Charge the round-bottom flask with the crude this compound mixture and add boiling chips or a stir bar. Do not fill the flask more than two-thirds full.
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Distillation:
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Begin heating the flask gently.
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Collect the first fraction, which will primarily be the lower-boiling cyclopentadiene (boiling point ~41-42 °C).
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Once the temperature begins to rise, change the receiving flask.
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Carefully collect the main fraction of this compound, which should distill at approximately 118.4 °C. Maintain a slow and steady distillation rate.
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Monitor the temperature closely. A sharp increase in temperature after the main fraction has been collected may indicate the beginning of the distillation of higher-boiling impurities like 1,2-dibromoethane.
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Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.
Column Chromatography Protocol
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
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Adsorbent: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
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Eluent Selection:
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Perform TLC analysis to determine the optimal eluent system. Start with nonpolar solvents like hexanes or petroleum ether.
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If necessary, add a small percentage of a slightly more polar solvent (e.g., diethyl ether or dichloromethane) to achieve good separation between the product and impurities. The target is to have the product spot with an Rf value of approximately 0.3-0.4.
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-
Column Packing:
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Prepare a slurry of silica gel in the chosen eluent.
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Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.
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Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
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Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent.
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Carefully apply the sample to the top of the column.
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Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
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Elution and Fraction Collection:
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Begin eluting the column with the chosen solvent system.
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Collect fractions in separate test tubes or vials.
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Monitor the elution process by TLC to identify the fractions containing the pure this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. 1,2-Dibromoethane CAS#: 106-93-4 [m.chemicalbook.com]
- 2. 1,2-Dibromoethane - Wikipedia [en.wikipedia.org]
- 3. 1,2-Dibromoethane 106-93-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. 1,2-dibromoethane [stenutz.eu]
- 5. 1,2-Dibromoethane, 98% | Fisher Scientific [fishersci.ca]
- 6. Purification [chem.rochester.edu]
troubleshooting low conversion rates in Spiro(2,4)hept-4-ene functionalization
Technical Support Center: Functionalization of Spiro[1][2]hept-4-ene
Welcome to the technical support center for the functionalization of spiro[1][2]hept-4-ene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low conversion rates in their experiments.
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting low conversion rates in the functionalization of spiro[1][2]hept-4-ene.
Caption: General troubleshooting workflow for low conversion rates.
Epoxidation of Spiro[1][2]hept-4-ene
The epoxidation of spiro[1][2]hept-4-ene typically employs peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to yield 5-oxaspiro[2.5]octane.
Troubleshooting Guide & FAQs
Question: My epoxidation of spiro[1][2]hept-4-ene with m-CPBA is resulting in a low yield of the desired epoxide. What are the potential causes and solutions?
Answer: Low conversion rates in the epoxidation of spiro[1][2]hept-4-ene can stem from several factors. Below is a table outlining common issues and suggested troubleshooting steps.
| Potential Cause | Troubleshooting Suggestions |
| Degradation of m-CPBA | Use fresh, properly stored m-CPBA. The purity of commercial m-CPBA can vary, and it can degrade over time. It is advisable to determine the active oxygen content of the m-CPBA prior to use. |
| Sub-optimal Reaction Temperature | The reaction is often run at 0 °C to room temperature. If conversion is low, consider allowing the reaction to stir for a longer period at room temperature. Conversely, if side products are observed, running the reaction at a lower temperature (e.g., -10 °C to 0 °C) may improve selectivity. |
| Inappropriate Solvent | Dichloromethane (DCM) or chloroform are commonly used. Ensure the solvent is anhydrous, as water can lead to the formation of diols as byproducts. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC. Spiro[1][2]hept-4-ene is a somewhat sterically hindered alkene, and the reaction may require a longer time to reach completion compared to simpler alkenes. |
| Acid-Catalyzed Ring Opening | The byproduct, m-chlorobenzoic acid, can potentially catalyze the ring-opening of the sensitive epoxide product. Adding a buffer, such as sodium bicarbonate or disodium hydrogen phosphate, can mitigate this. |
Experimental Protocol: Epoxidation with m-CPBA
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Dissolve spiro[1][2]hept-4-ene (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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In a separate flask, dissolve m-CPBA (1.1 - 1.5 eq) in DCM.
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Add the m-CPBA solution dropwise to the stirred solution of spiro[1][2]hept-4-ene over 30-60 minutes.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel.
Dihydroxylation of Spiro[1][2]hept-4-ene
The syn-dihydroxylation of spiro[1][2]hept-4-ene to yield spiro[2.4]heptane-5,6-diol is commonly achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO).
Troubleshooting Guide & FAQs
Question: I am observing low conversion in the catalytic dihydroxylation of spiro[1][2]hept-4-ene using OsO₄/NMO. How can I improve the yield?
Answer: Low yields in catalytic dihydroxylation can be due to several factors related to the catalyst, co-oxidant, and reaction conditions. The following table provides potential solutions.
| Potential Cause | Troubleshooting Suggestions |
| Inactive OsO₄ Catalyst | Osmium tetroxide is volatile and toxic. Ensure it has been stored and handled properly. If using a solution, verify its concentration. Consider using a fresh ampule of OsO₄. |
| Decomposition of NMO | Use high-purity NMO. The anhydrous form is often preferred. If using the monohydrate, ensure the stoichiometry is adjusted accordingly. |
| Inadequate Solvent System | A mixture of acetone and water or tert-butanol and water is typically used to dissolve both the alkene and the polar NMO. Ensure a homogeneous solution is achieved. |
| Sub-optimal pH | The reaction rate can be sensitive to pH. The addition of a buffer is sometimes beneficial.[3] |
| Insufficient Reaction Time | The reaction can be slow, sometimes requiring 24-48 hours. Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Over-oxidation to Ketol | In some cases, over-oxidation to the corresponding α-hydroxy ketone can occur. This can sometimes be suppressed by using milder conditions or shorter reaction times. |
Experimental Protocol: Catalytic Dihydroxylation with OsO₄/NMO
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In a round-bottom flask, dissolve spiro[1][2]hept-4-ene (1.0 eq) and N-methylmorpholine N-oxide (NMO) (1.5 eq) in a mixture of acetone and water (e.g., 10:1 v/v).
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To the stirred solution, add a catalytic amount of osmium tetroxide (e.g., 1-2 mol%) as a solution in tert-butanol.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate and stir for 30 minutes.
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Extract the mixture with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude diol by column chromatography on silica gel or by recrystallization.
Heck Reaction of Spiro[1][2]hept-4-ene
The Heck reaction allows for the arylation of spiro[1][2]hept-4-ene with an aryl halide in the presence of a palladium catalyst and a base.
Troubleshooting Guide & FAQs
Question: My Heck reaction between spiro[1][2]hept-4-ene and an aryl bromide shows very low conversion to the desired coupled product. What are the likely reasons and how can I optimize the reaction?
Answer: The Heck reaction is sensitive to a number of variables, and low conversion can be a common issue. The following table details potential problems and solutions.
| Potential Cause | Troubleshooting Suggestions |
| Catalyst Deactivation | The Pd(0) catalyst can be sensitive to air. Ensure the reaction is set up under an inert atmosphere. The choice of ligand is also crucial; consider screening different phosphine ligands (e.g., PPh₃, P(o-tolyl)₃, or more specialized ligands like XPhos or SPhos). |
| Inappropriate Base | The choice of base is critical. Common bases include triethylamine, diisopropylethylamine, or inorganic bases like potassium carbonate or cesium carbonate. The solubility and strength of the base can significantly impact the reaction. |
| Unsuitable Solvent | Polar aprotic solvents like DMF, DMAc, or acetonitrile are commonly used. Ensure the solvent is anhydrous and degassed. |
| Low Reaction Temperature | Heck reactions often require elevated temperatures (80-140 °C). If conversion is low, a higher temperature may be necessary. Microwave heating can sometimes improve yields and reduce reaction times. |
| Aryl Halide Reactivity | The reactivity of the aryl halide follows the order I > Br > Cl. If using an aryl chloride, a more active catalyst system (e.g., using a bulky electron-rich phosphine ligand) may be required. |
| Side Reactions | Potential side reactions include isomerization of the double bond or decomposition of the starting materials at high temperatures. Analysis of the crude reaction mixture can help identify these issues. |
Experimental Protocol: Heck Reaction
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen).
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Add the anhydrous, degassed solvent (e.g., DMF), followed by spiro[1][2]hept-4-ene (1.2-1.5 eq) and the base (e.g., triethylamine, 2-3 eq).
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
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Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the decision-making process for troubleshooting specific issues.
Caption: Troubleshooting epoxidation reactions.
Caption: Troubleshooting Heck reactions.
Technical Support for the Scalable Synthesis of Spiro(2,4)hept-4-ene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Spiro(2,4)hept-4-ene. The information is presented in a practical question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to this compound?
A1: The most common and scalable approach to this compound involves a two-step sequence:
-
Synthesis of a Spiro[2.4]heptan-4-one intermediate.
-
Olefination of the ketone to yield the target alkene.
Alternative routes, such as the direct cyclization of cyclopentadiene derivatives, are known but can be less amenable to large-scale production due to challenges in handling cyclopentadiene and potential side reactions.
Q2: Which olefination method is recommended for converting Spiro[2.4]heptan-4-one to this compound on a large scale?
A2: For large-scale synthesis, the Shapiro reaction and the Wittig reaction are two of the most suitable methods. The choice between them depends on factors like reagent availability, cost, and desired purity profile. The Bamford-Stevens reaction is another possibility, though it can sometimes lead to a mixture of products.
Q3: What are the key safety considerations when synthesizing this compound?
A3: Key safety considerations include:
-
Flammability: this compound and many of the solvents and reagents used in its synthesis are flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
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Reactive Reagents: Organolithium reagents (used in the Shapiro and Wittig reactions) are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., argon or nitrogen) by trained personnel.
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Pressure Build-up: The Shapiro and Bamford-Stevens reactions involve the evolution of nitrogen gas, which can lead to a pressure build-up in a sealed reactor. Adequate venting is crucial.
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Peroxide Formation: Ethereal solvents like THF and diethyl ether can form explosive peroxides over time. Always use freshly distilled or inhibitor-free solvents.
Troubleshooting Guides
Part 1: Synthesis of Spiro[2.4]heptan-4-one
A common and scalable method for preparing the key intermediate, spiro[2.4]heptan-4-one, is the reaction of 1,2-dibromoethane with a cyclopentanone enolate.
Experimental Workflow: Synthesis of Spiro[2.4]heptan-4-one
Caption: Workflow for the synthesis of Spiro[2.4]heptan-4-one.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion of cyclopentanone | 1. Incomplete enolate formation due to weak base or moisture. 2. Inactive 1,2-dibromoethane. | 1. Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. 2. Use freshly distilled or a new bottle of 1,2-dibromoethane. |
| Formation of significant side products (e.g., self-condensation of cyclopentanone) | 1. Slow addition of 1,2-dibromoethane. 2. Reaction temperature is too high. | 1. Add the 1,2-dibromoethane dropwise to the enolate solution at a low temperature (e.g., 0 °C) to control the reaction rate. 2. Maintain a low reaction temperature during the addition and allow the reaction to slowly warm to room temperature. |
| Difficulty in purifying the product | The product may co-distill with unreacted starting materials or solvent. | Use fractional distillation with a high-efficiency column to separate the product from impurities with close boiling points. |
Part 2: Olefination of Spiro[2.4]heptan-4-one
The Shapiro reaction offers a high-yielding pathway to the less substituted alkene.[1]
Experimental Workflow: Shapiro Reaction
Caption: Workflow for the Shapiro reaction.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete formation of the tosylhydrazone | 1. Impure spiro[2.4]heptan-4-one. 2. Insufficient reaction time or temperature. | 1. Ensure the starting ketone is of high purity.[2] 2. Gently heat the reaction mixture to drive the condensation to completion. The tosylhydrazone often precipitates from the reaction mixture upon cooling, which can be a visual indicator of reaction progress. |
| Low yield of this compound | 1. Inaccurate titration of the organolithium reagent. 2. Presence of moisture or other electrophiles. 3. Incomplete decomposition of the intermediate. | 1. Titrate the organolithium solution prior to use to ensure accurate stoichiometry (at least 2 equivalents are required). 2. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. 3. Allow the reaction to warm to room temperature or gently heat to ensure complete nitrogen evolution. |
| Formation of rearranged or isomeric alkenes | This is less common in the Shapiro reaction, which typically favors the less substituted alkene. | Confirm the structure of the product by NMR spectroscopy. If isomers are present, purification by fractional distillation may be effective. |
The Wittig reaction is a classic and reliable method for converting ketones to alkenes.[3]
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig reaction.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the Wittig adduct | 1. Incomplete ylide formation. 2. Steric hindrance around the ketone. 3. Ylide decomposition. | 1. Ensure the phosphonium salt is dry and use a sufficiently strong base. The characteristic color change (often to deep red or orange) indicates ylide formation. 2. While spiro[2.4]heptan-4-one is not exceptionally hindered, prolonged reaction times or gentle heating may be necessary. 3. Add the ketone to the freshly prepared ylide solution without significant delay. |
| Difficulty in removing triphenylphosphine oxide byproduct | Triphenylphosphine oxide can be difficult to separate from the product, especially on a large scale. | 1. Most of the triphenylphosphine oxide can be removed by filtration after the reaction work-up. 2. Careful fractional distillation is usually effective for separating the volatile alkene from the non-volatile phosphine oxide. |
| Formation of E/Z isomers (if applicable) | Not applicable for the synthesis of this compound from the 4-one, as it is a terminal alkene. | N/A |
Data Presentation
Table 1: Comparison of Olefination Methods for Spiro[2.4]heptan-4-one
| Method | Typical Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Shapiro Reaction | * p-Toluenesulfonhydrazide * 2.2 eq. n-Butyllithium | 70-90% | * High yielding. * Generally forms the less substituted alkene with high regioselectivity. | * Requires stoichiometric use of a strong organolithium base. * Evolution of nitrogen gas requires careful pressure management. |
| Wittig Reaction | * Methyltriphenylphosphonium bromide * Strong base (e.g., n-BuLi, NaH) | 60-80% | * Well-established and reliable. * Tolerant of various functional groups. | * Generates a stoichiometric amount of triphenylphosphine oxide, which can be challenging to remove. * Requires the use of a strong base. |
| Bamford-Stevens Reaction | * p-Toluenesulfonhydrazide * Strong base (e.g., NaH, NaOMe) | 50-70% | * Avoids the use of organolithium reagents. | * Can sometimes lead to mixtures of alkene isomers. * Requires heating, which can be an energy consideration at scale. |
Experimental Protocols
Protocol 1: Synthesis of Spiro[2.4]heptan-4-one tosylhydrazone
-
To a solution of spiro[2.4]heptan-4-one (1.0 eq) in methanol, add p-toluenesulfonhydrazide (1.1 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Collect the precipitated solid by filtration, wash with cold methanol, and dry under vacuum to afford the tosylhydrazone.
Protocol 2: Shapiro Reaction for this compound
-
Suspend the spiro[2.4]heptan-4-one tosylhydrazone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to -78 °C.
-
Slowly add n-butyllithium (2.2 eq, solution in hexanes) via syringe, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Vigorous gas evolution will be observed.
-
Stir the reaction at room temperature for 1-2 hours after gas evolution ceases.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a low-boiling organic solvent (e.g., pentane or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully.
-
Purify the crude product by fractional distillation.
Protocol 3: Wittig Reaction for this compound
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere, add a strong base such as n-butyllithium or sodium hydride (1.1 eq) at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours to form the ylide (a color change is typically observed).
-
Cool the ylide solution to 0 °C and add a solution of spiro[2.4]heptan-4-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with a low-boiling organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Filter the crude product through a short plug of silica gel to remove the bulk of the triphenylphosphine oxide.
-
Purify the filtrate by fractional distillation.
References
Validation & Comparative
Navigating the NMR Landscape of Spirocyclic Alkenes: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced structural features of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for spiro[1][2]hept-4-ene and related cyclic alkenes, offering valuable insights for structural characterization.
Due to a lack of available experimental ¹H and ¹³C NMR data for spiro[2]hept-4-ene, this guide presents a detailed comparison with the structurally related spiro[2]hepta-4,6-diene, alongside the common cyclic alkenes, cyclopentene and cyclohexene. This comparative approach allows for the extrapolation of expected spectral characteristics for spiro[1][2]hept-4-ene and provides a broader context for understanding the NMR properties of this class of compounds.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for spiro[1][2]hepta-4,6-diene, cyclopentene, and cyclohexene.
Table 1: ¹H NMR Spectral Data
| Compound | Functional Group | Chemical Shift (δ, ppm) |
| Spiro[1][2]hepta-4,6-diene | Olefinic (H4, H7) | 6.0-6.2 |
| Olefinic (H5, H6) | 6.3-6.5 | |
| Allylic (H1, H2) | 2.1-2.3 | |
| Cyclopropyl (H8, H9) | 0.6-0.8 | |
| Cyclopentene | Olefinic | 5.73 |
| Allylic | 2.30 | |
| Aliphatic | 1.82 | |
| Cyclohexene | Olefinic | 5.66 |
| Allylic | 1.99 | |
| Aliphatic | 1.61 |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| Spiro[1][2]hepta-4,6-diene | C4, C7 | 128.9 |
| C5, C6 | 132.1 | |
| C1, C2 | 33.4 | |
| C3 (Spiro) | 27.8 | |
| C8, C9 | 10.1 | |
| Cyclopentene | Olefinic | 130.5 |
| Allylic | 32.5 | |
| Aliphatic | 22.9 | |
| Cyclohexene | Olefinic | 127.2 |
| Allylic | 25.3 | |
| Aliphatic | 22.8 |
Experimental Protocols
The experimental conditions under which the NMR spectra were acquired are crucial for data reproducibility and comparison.
-
Spiro[1][2]hepta-4,6-diene: Data was obtained on a Varian HA-100 spectrometer.
-
Cyclopentene: The ¹H NMR spectrum was recorded on an 89.56 MHz instrument in CDCl₃.
-
Cyclohexene: The ¹H NMR spectrum was obtained at 399.65 MHz in CDCl₃.
Structural Relationships and Visualization
To visually represent the structural similarities and differences between the target compound and its alternatives, a logical relationship diagram is provided below.
Caption: Logical diagram illustrating the structural relationships.
This comparative guide highlights the expected NMR spectral features of spiro[1][2]hept-4-ene by examining a closely related diene and common cycloalkenes. The provided data tables and structural visualization serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
Navigating the Labyrinth of Spiro[2.4]heptene Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns
For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical challenge. Spiro[2.4]heptenes, a class of strained bicyclic hydrocarbons, present a particularly intricate analytical puzzle due to the subtle structural variations among their isomers. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of spiro[2.4]heptenes, offering insights into their differentiation and highlighting alternative analytical approaches.
The structural elucidation of spiro[2.4]heptene isomers is often complicated by the remarkable similarity in their mass spectra under electron ionization (EI) conditions. This is especially true for spiro[2.4]hepta-4,6-diene and its aromatic isomer, toluene, which exhibit nearly identical fragmentation patterns, making their distinction by conventional gas chromatography-mass spectrometry (GC-MS) a significant hurdle.[1] This guide delves into the available mass spectral data, proposes likely fragmentation pathways, and explores alternative analytical techniques that can aid in the definitive identification of these challenging compounds.
Unraveling the Fragmentation Code: Spiro[2.4]hepta-4,6-diene
The most well-characterized isomer in this family is spiro[2.4]hepta-4,6-diene. Its electron ionization mass spectrum is available in the NIST WebBook and serves as a foundational reference for understanding the fragmentation behavior of this class of molecules.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard method for analyzing volatile compounds like spiro[2.4]heptenes is GC-MS. The following protocol outlines a typical experimental setup:
-
Gas Chromatograph (GC): A capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.
-
Injector: Splitless injection at 250°C.
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Mass Spectral Data for Spiro[2.4]hepta-4,6-diene
The electron ionization mass spectrum of spiro[2.4]hepta-4,6-diene is characterized by a molecular ion peak (M⁺˙) at m/z 92 and several key fragment ions. The table below summarizes the major ions and their relative intensities.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 92 | 45 | [C₇H₈]⁺˙ (Molecular Ion) |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 78 | 15 | [C₆H₆]⁺˙ (Benzene radical cation) |
| 65 | 20 | [C₅H₅]⁺ (Cyclopentadienyl cation) |
| 39 | 15 | [C₃H₃]⁺ |
Proposed Fragmentation Pathways
The fragmentation of spiro[2.4]hepta-4,6-diene is dominated by rearrangements to form stable aromatic ions. The base peak at m/z 91 is attributed to the highly stable tropylium ion, formed through rearrangement and loss of a hydrogen radical from the molecular ion.
The Challenge of Isomeric Differentiation
Direct comparison of the mass spectra of other spiro[2.4]heptene isomers is hampered by the limited availability of public data. However, based on the principles of mass spectrometry, we can predict some key differences and similarities in their fragmentation patterns.
| Isomer | Predicted Key Fragmentations | Distinguishing Features |
| Spiro[2.4]hepta-1,4-diene | Likely to also show a significant m/z 91 peak due to rearrangement. May exhibit fragments from the cleavage of the cyclopropane ring. | The relative intensity of the molecular ion and other fragments may differ from the 4,6-diene isomer. |
| Spiro[2.4]hepta-1,6-diene | Similar to the 1,4-diene, with a probable rearrangement to the tropylium ion. | Subtle differences in fragment ion intensities would be the primary distinguishing factor in their EI-MS. |
| Spiro[2.4]hept-1-ene | The saturated five-membered ring would lead to characteristic losses of alkyl fragments (e.g., C₂H₅, C₃H₇). | A more complex fragmentation pattern with a series of smaller m/z ions is expected compared to the diene isomers. |
A study on the cyclopropanation products of spiro[2.4]hepta-4,6-diene provides some clues into the fragmentation of the spiro-fused cyclopropane ring. The mass spectrum of spiro[bicyclo[3.1.0]hex-3-ene-2,1'-cyclopropane] showed a base peak at m/z 91, indicating that rearrangement to the tropylium ion is a highly favored pathway even with the saturated cyclopropane ring.[2]
Beyond Mass Spectrometry: Alternative Analytical Strategies
Given the limitations of EI-MS for isomer differentiation, a multi-technique approach is often necessary for the unambiguous identification of spiro[2.4]heptenes.
Advanced Mass Spectrometry Techniques
-
Chemical Ionization (CI): A softer ionization technique that often results in a more abundant protonated molecule [M+H]⁺ and less fragmentation. This can help in confirming the molecular weight.
-
Negative Ion Chemical Ionization (NICI): This technique can be particularly useful for differentiating isomers with different electron affinities.[1]
-
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation, unique fragmentation patterns for each isomer might be observed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity and stereochemistry of isomers. The chemical shifts and coupling constants provide a unique fingerprint for each spiro[2.4]heptene isomer.
-
Vibrational Spectroscopy (Infrared and Raman): The vibrational modes of a molecule are highly sensitive to its structure. IR and Raman spectroscopy can reveal differences in the double bond positions and ring strain among the isomers.
The logical workflow for identifying an unknown spiro[2.4]heptene isomer would typically involve an initial screening by GC-MS, followed by more definitive analysis using NMR or a combination of advanced MS techniques.
References
A Comparative Guide to the Reactivity of Spirohept-4-ene and Norbornene
A Comparative Guide to the Reactivity of Spiro[1][2]hept-4-ene and Norbornene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of spiro[1][2]hept-4-ene and norbornene, two strained cyclic olefins of significant interest in chemical synthesis and materials science. The inherent ring strain in these molecules dictates their reactivity, particularly in reactions such as ring-opening metathesis polymerization (ROMP), epoxidation, and hydrogenation. This document aims to provide a clear, data-driven comparison of their performance in these key transformations, supported by experimental protocols and structural insights.
Structural and Physicochemical Properties
Norbornene, a bridged bicyclic olefin, possesses a high degree of ring strain due to its rigid structure. Spiro[1][2]hept-4-ene, a spirocyclic compound, also exhibits ring strain, primarily originating from the spiro-fused cyclopropane and cyclopentene rings. A comparison of their fundamental properties is presented below.
| Property | Spiro[1][2]hept-4-ene | Norbornene |
| Molecular Formula | C₇H₁₀[3] | C₇H₁₀ |
| Molecular Weight | 94.15 g/mol [3] | 94.16 g/mol |
| Boiling Point | 118.4 °C[4] | 96 °C[1] |
| Density | 0.93 g/cm³[4] | 0.85 g/cm³[1] |
| Structure | Spiro[2.4]hept-6-ene[3] | Bicyclo[2.2.1]hept-2-ene[1] |
Reactivity in Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful polymerization technique driven by the relief of ring strain in cyclic olefins. Norbornene is a well-established monomer for ROMP, known for its high reactivity with various ruthenium-based catalysts, such as Grubbs' catalysts.[1][4] This reactivity is attributed to the significant strain energy of the bicyclic system.
While extensive data exists for the ROMP of norbornene and its derivatives,[4][5] there is a notable lack of published experimental data specifically for the ring-opening metathesis polymerization of the parent spiro[1][2]hept-4-ene. The reactivity of spirocyclic systems in ROMP can be influenced by the substitution pattern and the nature of the spiro-ring. The polymerization of derivatives such as spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane) has been reported, indicating that spirocyclic norbornene derivatives can undergo ROMP. However, a direct comparison of the reactivity of spiro[1][2]hept-4-ene with norbornene is not available in the current literature.
Experimental Protocol: ROMP of Norbornene with Grubbs' First Generation Catalyst
This protocol is a representative example for the ROMP of norbornene.
-
Materials: Norbornene (NBE), Grubbs' first-generation catalyst ([RuCl₂(PCy₃)₂(CHPh)]), dichloromethane (CH₂Cl₂), methanol.
-
Procedure:
-
In a glovebox, a stock solution of Grubbs' catalyst in CH₂Cl₂ is prepared.
-
A solution of norbornene in CH₂Cl₂ is prepared in a separate vial.
-
The catalyst solution is added to the monomer solution with stirring. The monomer-to-catalyst ratio can be varied to control the molecular weight of the polymer.
-
The polymerization is allowed to proceed at room temperature for a specified time.
-
The polymerization is terminated by the addition of a small amount of ethyl vinyl ether.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polynorbornene is collected by filtration, washed with methanol, and dried under vacuum.
-
The following diagram illustrates the general workflow for ROMP.
ROMP Experimental Workflow
Reactivity in Epoxidation
Epoxidation is the reaction of an alkene with an oxidizing agent to form an epoxide. This reaction is sensitive to the electron density of the double bond and steric hindrance around it.
Norbornene: Norbornene readily undergoes epoxidation with various reagents, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst.[2][6] The reaction typically yields the exo-epoxide as the major product due to the steric hindrance of the endo face by the bicyclic structure. Yields for the epoxidation of norbornene are generally high, often exceeding 85%.[2]
Experimental Protocol: Epoxidation of Norbornene with Dimethyldioxirane
This protocol describes a common method for norbornene epoxidation.[2]
-
Materials: Norbornene, dimethyldioxirane solution in acetone, dichloromethane (CH₂Cl₂).
-
Procedure:
-
A solution of norbornene in CH₂Cl₂ is prepared in a round-bottom flask and cooled to 0 °C.
-
A solution of dimethyldioxirane in acetone is added slowly to the cooled norbornene solution with stirring under an inert atmosphere (e.g., argon).
-
The reaction mixture is stirred at 0 °C for several hours.
-
The solvents are removed under reduced pressure.
-
The resulting residue is purified by chromatography to yield the epoxide. A reported yield for this reaction is 85%.[2]
-
The signaling pathway for a generic epoxidation reaction is depicted below.
Generic Epoxidation Reaction Pathway
Reactivity in Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across a double bond in the presence of a metal catalyst. The rate and efficiency of this reaction can be influenced by the steric accessibility of the double bond to the catalyst surface.
Norbornene: Norbornene undergoes catalytic hydrogenation readily, typically using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction is generally quantitative and proceeds under mild conditions.
Spiro[1][2]hept-4-ene: While specific experimental data for the catalytic hydrogenation of spiro[1][2]hept-4-ene is scarce, the double bond in the cyclopentene ring is expected to be accessible for hydrogenation. The reaction would yield spiro[2.4]heptane.
Experimental Protocol: General Catalytic Hydrogenation of an Alkene
This protocol outlines a general procedure for catalytic hydrogenation.
-
Materials: Alkene (e.g., Norbornene), palladium on carbon (10% Pd/C), solvent (e.g., ethanol or ethyl acetate), hydrogen gas.
-
Procedure:
-
The alkene is dissolved in a suitable solvent in a reaction vessel.
-
A catalytic amount of Pd/C is added to the solution.
-
The vessel is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or GC).
-
The catalyst is removed by filtration through a pad of celite.
-
The solvent is evaporated to yield the hydrogenated product.
-
The logical relationship in a catalytic hydrogenation process is shown below.
Catalytic Hydrogenation Workflow
Conclusion
Norbornene stands out as a highly reactive and well-studied monomer in various transformations, particularly in ROMP, owing to its significant ring strain. Its reactivity in epoxidation and hydrogenation is also well-documented, proceeding with high efficiency and predictable stereoselectivity.
In contrast, while spiro[1][2]hept-4-ene possesses structural features that suggest a propensity for similar reactions, there is a significant gap in the scientific literature regarding its quantitative reactivity in ROMP, epoxidation, and hydrogenation. The presence of the spiro-fused cyclopropane ring introduces a different type of strain compared to the bridged bicyclic system of norbornene, which could lead to interesting and potentially different reactivity patterns.
Further experimental investigation into the reactivity of spiro[1][2]hept-4-ene is warranted to fully elucidate its chemical behavior and potential applications. A direct, side-by-side experimental comparison with norbornene under identical conditions would be invaluable for a definitive assessment of their relative reactivities. This would provide crucial data for chemists and materials scientists looking to exploit the unique structural features of these strained cyclic olefins in the development of new molecules and polymers.
References
- 1. Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemmethod.com [chemmethod.com]
- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 4. Statistical Ring Opening Metathesis Copolymerization of Norbornene and Cyclopentene by Grubbs’ 1st-Generation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Computational Analysis of Spiro(2,4)hept-4-ene Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Spiro(2,4)hept-4-ene, a strained bicyclic olefin, presents a fascinating case for the study of chemical reactivity. Its unique structure, featuring a cyclopropane ring fused to a cyclopentene ring, gives rise to a variety of potential reaction pathways, including cycloadditions, thermal rearrangements, and ring-opening reactions. Understanding the mechanisms of these transformations is crucial for harnessing the synthetic potential of this and related spirocyclic frameworks in the development of novel therapeutics and complex molecules.
This guide provides a comparative analysis of the computational and experimental data available for reaction mechanisms analogous to those of this compound. Due to the limited direct research on this specific molecule, this guide draws parallels from closely related vinylcyclopropane systems and other spirocyclic compounds to predict and understand its chemical behavior.
Predicted Reaction Mechanisms of this compound
The reactivity of this compound is expected to be dominated by the interplay between the strained cyclopropane ring and the adjacent double bond. The principal reaction pathways are anticipated to be:
-
Vinylcyclopropane Rearrangement: A thermally induced ring expansion to form a six-membered ring system. This is a well-documented reaction for vinylcyclopropanes.
-
[2+2] Cycloaddition: The reaction of the double bond with an alkene or alkyne to form a cyclobutane ring.
-
Ring-Opening Reactions: Cleavage of the highly strained cyclopropane ring, potentially initiated by electrophiles or transition metals.
The following diagram illustrates these potential reaction pathways.
Computational Analysis of Reaction Mechanisms
Computational chemistry provides invaluable insights into reaction mechanisms by allowing for the study of transition states and reaction intermediates that are often difficult to observe experimentally. For the vinylcyclopropane rearrangement, density functional theory (DFT) and complete active space self-consistent field (CASSCF) methods are commonly employed.
Vinylcyclopropane Rearrangement: A Comparative Overview
The vinylcyclopropane-cyclopentene rearrangement is a classic example of a pericyclic reaction that can proceed through either a concerted or a stepwise diradical mechanism. Computational studies on analogous systems can help predict the favored pathway for this compound.
| Computational Method | Key Findings for Analogous Systems | Predicted Implication for this compound |
| B3LYP/6-31G | For the parent vinylcyclopropane, calculations show a low activation barrier for the rearrangement, proceeding through a diradical intermediate. The stereoselectivity of the reaction is influenced by the relative energies of competing diradical pathways.[1] | The rearrangement of this compound is likely to proceed via a diradical mechanism with a moderate activation energy. The spirocyclic nature may influence the stability of the diradical intermediate and thus the reaction rate. |
| CASSCF(4,4)/6-31G | Single point energy calculations on DFT-optimized geometries confirm the diradical nature of the transition states and intermediates in the vinylcyclopropane rearrangement.[1] | A multireference method like CASSCF would be necessary to accurately describe the electronic structure of the transition states in the rearrangement of this compound. |
| UB3LYP/6-31G * | In a study of a difluorinated vinylcyclopropane, this method successfully ranked the energy barriers for cis/trans isomerization, vinylcyclopropane rearrangement, and a competing[2][2]-rearrangement, in agreement with experimental observations.[3][4][5] | This level of theory could be effectively used to model the thermal rearrangement of this compound and predict the activation energies for different potential pathways. |
The following workflow outlines a typical computational approach to studying these rearrangements.
References
- 1. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 2. A DFT kinetic study on 1,3-dipolar cycloaddition reactions in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Evaluating the thermal vinylcyclopropane rearrangement (VCPR) as a practical method for the synthesis of difluorinated cyclopentenes: experimental and computational studies of rearrangement stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Comparative X-ray Crystallographic Analysis of Spiro(2,4)hept-4-ene Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing invaluable insights into the conformation and stereochemistry of novel compounds. This guide offers a comparative overview of the X-ray crystallographic analysis of Spiro(2,4)hept-4-ene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. Due to the limited availability of publicly accessible, detailed crystallographic data for a wide range of these derivatives, this guide will focus on the generalized experimental protocols and a proposed workflow for such an analysis, rather than a direct comparison of multiple derivatives.
Experimental Protocols: A Roadmap to Crystal Structure Determination
The journey from a synthesized this compound derivative to its fully characterized crystal structure involves a series of meticulous experimental steps. The following protocols outline the key stages in this process.
Synthesis and Purification of this compound Derivatives
The initial and most critical step is the synthesis of the desired this compound derivatives. Various synthetic routes can be employed, often involving cycloaddition reactions. Following synthesis, rigorous purification is essential to obtain a homogenous sample, which is a prerequisite for growing high-quality single crystals. Common purification techniques include column chromatography, recrystallization, and distillation. The purity of the compound should be verified using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging aspect of the analysis. The ideal crystal should be of sufficient size (typically 0.1-0.5 mm in each dimension) and have a well-defined shape with smooth faces. Several crystallization techniques can be explored:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined empirically.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.
-
Temperature Gradient: A saturated solution of the compound is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of diffraction spots. The intensities and positions of these spots are recorded by a detector.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal (space group). The initial atomic positions are determined using direct methods or Patterson methods, resulting in a preliminary structural model.
This model is then refined against the experimental data using least-squares methods. During refinement, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to achieve the best possible agreement between the observed and calculated diffraction patterns. The quality of the final structure is assessed using various crystallographic indicators, such as the R-factor.
Visualizing the Workflow
The process of X-ray crystallographic analysis can be visualized as a logical workflow, from the initial synthesis to the final structural elucidation.
Caption: Workflow for X-ray Crystallographic Analysis.
Comparative Data Presentation
While a comprehensive, data-rich comparison is not feasible without access to specific research articles, a template for presenting such data is provided below. Researchers who have determined the crystal structures of multiple this compound derivatives can use this format to organize and compare their findings effectively.
Table 1: Comparison of Crystallographic Data for this compound Derivatives
| Parameter | Derivative 1 (Substituent R1) | Derivative 2 (Substituent R2) | Alternative Compound |
| Crystal System | e.g., Monoclinic | e.g., Orthorhombic | e.g., Triclinic |
| Space Group | e.g., P2₁/c | e.g., Pca2₁ | e.g., P-1 |
| a (Å) | Value | Value | Value |
| b (Å) | Value | Value | Value |
| c (Å) | Value | Value | Value |
| α (°) | 90 | 90 | Value |
| β (°) | Value | 90 | Value |
| γ (°) | 90 | 90 | Value |
| Volume (ų) | Value | Value | Value |
| Z | Value | Value | Value |
| Calculated Density (g/cm³) | Value | Value | Value |
| R-factor (%) | Value | Value | Value |
Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for this compound Derivatives
| Feature | Atom Connection | Derivative 1 | Derivative 2 | Alternative Compound |
| Bond Lengths (Å) | C1-C2 | Value | Value | Value |
| C2-C3 | Value | Value | Value | |
| C4=C5 | Value | Value | Value | |
| C-R1/R2 | Value | Value | Value | |
| Bond Angles (°) | C1-C7-C6 | Value | Value | Value |
| C4-C5-C6 | Value | Value | Value | |
| C-C-R1/R2 | Value | Value | Value |
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a powerful tool for understanding their molecular architecture. While this guide provides a framework for the experimental process and data presentation, the successful elucidation of these structures relies on meticulous experimental work and access to specialized instrumentation. The availability of more published crystallographic data for this class of compounds in the future will enable more comprehensive comparative studies, furthering their potential in various scientific disciplines.
A Researcher's Guide to the Analytical Characterization of Spiro[2.4]heptene-Based Polymers
For researchers, scientists, and drug development professionals venturing into the synthesis of novel spiro[2.4]heptene-based polymers, a robust analytical strategy is paramount to understanding their structural and functional properties. Due to the nascent stage of research into this specific class of polymers, this guide presents a comparative framework of essential analytical techniques, drawing parallels from the broader field of spirocyclic polymer characterization. The methodologies and data presented herein provide a foundational approach to elucidating the molecular weight, structure, thermal stability, and purity of newly synthesized spiro[2.4]heptene polymers.
The unique strained ring structure of the spiro[2.4]heptene monomer, often polymerized via Ring-Opening Metathesis Polymerization (ROMP), imparts distinct properties to the resulting macromolecule.[1][2] A multi-faceted analytical approach is therefore crucial for a comprehensive understanding. The primary characterization workflow typically involves a combination of chromatographic, spectroscopic, and thermal analysis techniques to build a complete profile of the polymer.
Core Analytical Techniques: A Comparative Overview
A suite of analytical methods is indispensable for the thorough characterization of spirocyclic polymers. Each technique provides a unique piece of the puzzle, from the overall size and distribution of polymer chains to the precise arrangement of atoms and their thermal behavior.
| Analytical Technique | Information Obtained | Key Performance Metrics |
| Size-Exclusion Chromatography (SEC) | • Number-average molecular weight (Mn)• Weight-average molecular weight (Mw)• Polydispersity index (Đ or PDI) | Resolution, Calibration Standards (e.g., Polystyrene), Eluent |
| NMR Spectroscopy (¹H, ¹³C) | • Polymer microstructure and tacticity• Monomer conversion• End-group analysis for Mn determination | Spectrometer Frequency (MHz), Solvent, Relaxation Agents |
| Mass Spectrometry (MALDI-TOF) | • Absolute molecular weight verification• Polymer chain structure• End-group and repeating unit confirmation | Matrix, Ionization Mode, Mass Accuracy |
| Thermal Analysis (DSC & TGA) | • Glass transition temperature (Tg)• Melting temperature (Tm)• Decomposition temperature (Td) and thermal stability | Heating/Cooling Rate (°C/min), Atmosphere (e.g., N₂, Air) |
| FT-IR Spectroscopy | • Presence of functional groups• Confirmation of polymerization | Spectral Range (cm⁻¹), Resolution |
Experimental Protocols
Detailed and consistent experimental methodologies are critical for reproducible and comparable results. Below are foundational protocols for the key analytical techniques discussed.
Size-Exclusion Chromatography (SEC)
Objective: To determine the molecular weight distribution of the polymer.
Methodology:
-
Sample Preparation: Dissolve the spiro[2.4]heptene polymer in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform) to a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
Instrumentation: Utilize an SEC system equipped with a refractive index (RI) detector. The system should be fitted with a set of columns appropriate for the expected molecular weight range of the polymer.
-
Analysis Conditions:
-
Eluent: THF is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35-40 °C to ensure good solubility and reduce solvent viscosity.
-
Calibration: Calibrate the system using a series of narrow-polydispersity polystyrene standards.
-
-
Data Analysis: The elution profile is used to calculate Mn, Mw, and Đ relative to the polystyrene standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the polymer.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, THF-d₈). Ensure the sample is fully dissolved.
-
¹H NMR Analysis:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Key signals to identify include those corresponding to the olefinic protons in the polymer backbone (resulting from ring-opening) and the aliphatic protons of the cyclopropyl and cyclopentyl moieties.
-
The degree of polymerization and Mn can be calculated by comparing the integral of the repeating unit protons to the integral of known end-group protons, if an initiator with distinct signals is used.[3]
-
-
¹³C NMR Analysis:
-
Acquire the spectrum to identify the carbon environments. This is particularly useful for confirming the polymer's microstructure and identifying any side products.
-
Thermal Analysis: DSC and TGA
Objective: To evaluate the thermal properties of the polymer.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Perform a heat-cool-heat cycle to erase the thermal history of the material. A typical cycle might be:
-
Heat from 25 °C to 200 °C at 10 °C/min.
-
Cool to -50 °C at 10 °C/min.
-
Heat from -50 °C to 200 °C at 10 °C/min.
-
-
The glass transition temperature (Tg) is determined from the second heating scan. For spirocyclic polymers, a higher Tg can indicate increased chain rigidity.[4]
-
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the polymer in a TGA pan.
-
Heat the sample from room temperature to 600-800 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
The onset of weight loss is used to determine the decomposition temperature (Td), providing a measure of the polymer's thermal stability. Spiro polycycloacetals, for instance, have shown high thermal stabilities with degradation temperatures in the range of 343–370 °C.[5]
-
Visualizing the Analytical Workflow
Understanding the logical flow of polymer characterization is essential. The following diagrams illustrate the general workflow and the relationship between analytical techniques and the information they provide.
Caption: General workflow from monomer synthesis to polymer characterization.
Caption: Relationship between analytical techniques and the data they provide.
References
A Comparative Analysis of the Stability of Spiro[2.4]heptene and Other Bicyclic Alkenes
A comprehensive guide for researchers and drug development professionals on the relative stability of spiro[2.4]heptene in comparison to other common bicyclic alkenes, supported by experimental and computational data.
The stability of cyclic and polycyclic organic molecules is a critical factor in their reactivity and suitability for various applications, including as building blocks in drug discovery and materials science. This guide provides an objective comparison of the thermodynamic stability of spiro[2.4]heptene with two other well-known bicyclic alkenes: norbornene (bicyclo[2.2.1]hept-2-ene) and bicyclo[2.2.2]oct-2-ene. The stability is primarily assessed through two key quantitative metrics: heat of hydrogenation and strain energy.
Executive Summary
Quantitative Stability Data
The thermodynamic stability of an alkene is inversely related to its heat of hydrogenation (ΔH°hydrog); a more negative value indicates a less stable double bond. Strain energy, which is the excess energy stored in a molecule due to deviations from ideal bond angles and conformations, also serves as a direct indicator of instability.
| Compound | Structure | Heat of Hydrogenation (kcal/mol) | Strain Energy (kcal/mol) |
| Spiro[2.4]heptene | Data not available | Estimated to be significant, but less than norbornene | |
| Norbornene | -33.1 | ~20.1 | |
| Bicyclo[2.2.2]octene | -28.3 | ~9.2 |
Note: The heat of hydrogenation for bicyclo[2.2.2]octene was converted from -118.2 kJ/mol.
Discussion of Stability
Norbornene exhibits the highest strain energy among the three compounds, primarily due to the significant angle strain in its bicyclo[2.2.1] framework. This high level of strain makes norbornene highly reactive in various addition and ring-opening metathesis polymerization (ROMP) reactions.
Bicyclo[2.2.2]octene is considerably more stable than norbornene. Its bridged structure is less constrained, resulting in lower angle strain and consequently a lower strain energy and a less exothermic heat of hydrogenation.
Spiro[2.4]heptene , which features a cyclopropane ring fused to a cyclopentene ring at a single carbon atom (a spiro junction), presents a unique structural motif. The presence of the three-membered ring introduces significant strain, as seen in the high strain energy of spiropentane (62.9 kcal/mol). While the double bond is in the less strained five-membered ring, the overall molecule is expected to possess a notable degree of strain. Based on the known strain of its constituent rings, it is reasonable to infer that the stability of spiro[2.4]heptene lies between that of norbornene and bicyclo[2.2.2]octene. The lack of a direct experimental heat of hydrogenation value highlights an area for future experimental investigation.
Experimental and Computational Methodologies
The determination of the stability of these bicyclic alkenes relies on precise experimental techniques and robust computational methods.
Experimental Protocol: Catalytic Hydrogenation and Calorimetry
The heat of hydrogenation is experimentally determined by measuring the heat released during the catalytic hydrogenation of the alkene to its corresponding alkane.
Apparatus:
-
A high-precision calorimeter, often a bomb calorimeter or a specialized reaction calorimeter.
-
A hydrogen gas delivery system with pressure and flow control.
-
A reaction vessel suitable for slurry-phase hydrogenation under pressure.
-
A temperature monitoring system with high resolution.
-
A catalyst, typically a noble metal such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C).
Procedure Outline:
-
A known mass of the bicyclic alkene is accurately weighed and placed in the reaction vessel with a suitable solvent (e.g., acetic acid, hexane).
-
A precise amount of the hydrogenation catalyst is added to the vessel.
-
The calorimeter is assembled and allowed to reach thermal equilibrium.
-
The reaction vessel is purged with hydrogen gas to remove air and then pressurized to a specific hydrogen pressure.
-
The hydrogenation reaction is initiated, often by shaking or stirring to ensure good mixing of the reactants, catalyst, and hydrogen.
-
The temperature change of the calorimeter is monitored until the reaction is complete and the temperature stabilizes.
-
The calorimeter is calibrated using a standard reaction with a known heat of reaction, such as the combustion of benzoic acid.
-
The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of alkene reacted.
Computational Protocol: Strain Energy Calculation
Strain energy is typically calculated using computational chemistry methods, such as ab initio or density functional theory (DFT). A common approach is the use of isodesmic or homodesmotic reactions.
Methodology:
-
Geometry Optimization: The three-dimensional structures of the bicyclic alkene and its corresponding strain-free reference compounds are optimized using a selected level of theory (e.g., G3B3, CBS-QB3, or a DFT functional like B3LYP with an appropriate basis set).
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Isodesmic/Homodesmotic Reaction: A balanced chemical equation is constructed where the number and types of bonds are conserved on both the reactant and product sides. This minimizes errors in the calculation. For example, the strain energy of a cycloalkane can be calculated using the following isodesmic reaction: Cycloalkane + n CH3-CH3 -> n CH3-CH2-CH3 where 'n' is the number of C-C bonds in the ring.
-
Energy Calculation: The total electronic energies (including ZPVE and thermal corrections) of all species in the isodesmic reaction are calculated.
-
Strain Energy Determination: The strain energy is the difference in the total energy between the products and the reactants of the isodesmic reaction.
Visualization of Structural Relationships
The following diagram illustrates the structural relationship between the bicyclic alkenes and their corresponding hydrogenated products, which forms the basis for comparing their heats of hydrogenation.
Caption: Comparative hydrogenation pathways for the bicyclic alkenes.
This guide provides a foundational understanding of the relative stabilities of these important bicyclic alkenes. Further experimental and computational studies on spiro[2.4]heptene are warranted to provide a more complete and direct comparison.
Validating Theoretical Models of Spirohept-4-ene Reactivity: A Comparative Guide
Validating Theoretical Models of Spiro[1][2]hept-4-ene Reactivity: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate prediction of reaction outcomes is paramount. This guide provides a comparative analysis of theoretical models and experimental data for the reactivity of Spiro[1][2]hept-4-ene and its derivatives. By examining key reaction types, this document serves as a resource for validating computational approaches in predicting chemical behavior.
The unique strained ring system of Spiro[1][2]hept-4-ene and its analogues presents a compelling case for the study of chemical reactivity. The interplay of the cyclopropane and cyclopentene or cyclopentadiene rings governs the molecule's participation in a variety of transformations, including cycloadditions and pericyclic rearrangements. Understanding and accurately modeling these reactions are crucial for their application in synthetic chemistry. This guide delves into specific examples where computational chemistry has been employed to predict and rationalize the experimental outcomes of reactions involving spiro[1][2]heptane systems.
Comparison of Theoretical Predictions and Experimental Outcomes
The following table summarizes the key findings from studies that have employed both theoretical calculations and experimental validation to investigate the reactivity of Spiro[1][2]hept-4-ene derivatives. This side-by-side comparison highlights the predictive power of computational models and their correlation with real-world experimental results.
| Reaction Type | Reactant | Theoretical Model | Predicted Outcome/Energetics | Experimental Result |
| Diels-Alder Cycloaddition & Rearrangement | Spiro[1][2]hepta-4,6-dien-1-ylmethanol and Phenyltriazolinedione (PTAD) | Density Functional Theory (DFT) with M06-2X functional | The formation energy of the endoperoxide intermediate was investigated, and the calculations were consistent with the formation of the observed isoxazole products.[3] | The reaction yielded a rearranged product, 4-phenyl-1-[(3aR(S),6S(R))-1a,2,3a,6-tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan-6-yl]-1,2,4-triazolidine-3,5-dione, the structure of which was confirmed by spectroscopic methods.[3] |
| Thermal Rearrangement | Spiro[1][2]hepta-1,4,6-triene | Ab initio calculations | The strained olefins, spiro[1][2]hepta-1,4,6-triene and its rearrangement product bicyclo[3.2.0]hepta-1,3,6-triene, were calculated to have comparable energies. Norborna-1(7),2,5-triene was excluded as a reaction intermediate due to its significantly higher calculated energy (about 50 kcal/mol higher).[1][4] | Thermolysis at 50 °C resulted in the formation of bicyclo[3.2.0]hepta-1,3,6-triene, which subsequently dimerized. The structures of the dimers were confirmed by 1D and 2D NMR and NOE difference spectroscopy.[1][4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results and the validation of theoretical models. The following are protocols for the key experiments cited in this guide.
Diels-Alder Cycloaddition and Rearrangement of Spiro[1][2]hepta-4,6-dien-1-ylmethanol with PTAD
Computational Methodology: The reaction mechanism and formation energy of the endoperoxide intermediate were investigated using Density Functional Theory (DFT) calculations with the M06-2X functional and the 6-311+G(d,p) basis set, employing the software package Gaussian 09. The influence of the solvent (dichloromethane) was also considered in the calculations.[3]
Experimental Procedure: The specific experimental details for the reaction of Spiro[1][2]hepta-4,6-dien-1-ylmethanol with phenyltriazolinedione (PTAD) were not fully detailed in the provided search results. However, the general approach for such a reaction would involve dissolving the spiro compound in a suitable solvent, followed by the addition of PTAD at a controlled temperature. The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the reaction mixture would be subjected to a workup procedure, followed by purification of the product, likely using column chromatography. The structure of the final product was determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and potentially X-ray crystallography.[3]
Thermal Rearrangement of Spiro[1][2]hepta-1,4,6-triene
Ab initio Calculations: The theoretical investigation of the thermal rearrangement was carried out using ab initio calculations to determine the relative energies of the reactant, intermediate, and potential alternative intermediates. These calculations helped to elucidate the most probable reaction pathway by comparing the energy barriers of different routes.[1][4]
Experimental Procedure: The thermolysis of spiro[1][2]hepta-1,4,6-triene was performed by heating the compound at 50 °C. The resulting products were then analyzed to determine their structure. The primary analytical techniques used for characterization were 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, Nuclear Overhauser Effect (NOE) difference spectroscopy was employed to confirm the stereochemistry of the dimeric products.[1][4]
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating theoretical models of chemical reactivity with experimental data.
Caption: A flowchart illustrating the iterative process of validating theoretical chemical models with experimental data.
References
- 1. Thermal rearrangements of spiro[2.4]hepta-1,4,6-trienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addition of chloroketens to spiro[2.4]hepta-4,6-diene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Thermal Rearrangements of Spiro[2.4]hepta-1,4,6-trienes [figshare.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to GC-MS Analysis for the Identification of Spiro(2,4)hept-4-ene in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of Spiro(2,4)hept-4-ene in complex mixtures presents a significant analytical challenge due to the presence of its common isomer, toluene. Standard Gas Chromatography-Mass Spectrometry (GC-MS) protocols often fall short in providing unambiguous identification due to the remarkable similarities in the mass spectra and retention times of these two compounds. This guide provides a comprehensive comparison of analytical strategies, supported by experimental data and detailed protocols, to enable researchers to confidently identify this compound.
The Challenge: Isomeric Interference
This compound and toluene share the same molecular formula (C7H8) and molecular weight (92.14 g/mol ). Under conventional Electron Ionization (EI) GC-MS, both molecules produce very similar fragmentation patterns, with a dominant peak at m/z 91, corresponding to the tropylium ion. Furthermore, on commonly used non-polar GC columns, their retention indices are nearly identical, leading to co-elution. This analytical ambiguity necessitates the use of advanced GC-MS techniques and optimized chromatographic conditions for reliable identification.
Performance Comparison of Analytical Techniques
This section compares the performance of standard GC-MS with alternative approaches for the analysis of this compound and toluene.
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for this compound Identification |
| GC-MS with Electron Ionization (EI) | High-energy electrons bombard molecules, causing extensive and reproducible fragmentation. | Well-established technique with extensive spectral libraries (e.g., NIST). | Fragmentation of isomers can be very similar, leading to ambiguous identification. Molecular ion may be weak or absent. | Poor for unambiguous identification in the presence of toluene without optimized chromatography. |
| GC-MS with Chemical Ionization (CI) | A reagent gas is ionized, which in turn ionizes the analyte molecules through proton transfer or adduct formation. This is a "softer" ionization technique. | Produces a prominent protonated molecule ([M+H]+), allowing for clear differentiation based on molecular weight. Less fragmentation simplifies spectra. | May not be as sensitive as EI for all compounds. Spectral libraries are less extensive. | Highly Recommended. Provides definitive molecular weight information, overcoming the primary limitation of EI for this application. |
| High-Resolution GC-MS (HRGC-MS) | Measures mass-to-charge ratios with very high accuracy, allowing for the determination of elemental composition. | Can distinguish between ions with the same nominal mass but different elemental compositions. | May not differentiate isomers with the same elemental composition. Higher instrument cost. | Limited utility for differentiating this compound and toluene as they are isomers. |
| GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography) | Utilizes two columns with different selectivities to provide enhanced separation of complex mixtures. | Significantly increases peak capacity and resolution, potentially separating co-eluting isomers. | Complex data analysis. Longer analysis times. | Potentially effective, especially for highly complex matrices where chromatographic separation is the primary goal. |
Experimental Protocols
Optimized GC-MS Method with Electron Ionization (EI)
This protocol aims to maximize the chromatographic separation between this compound and toluene.
-
Gas Chromatograph (GC) System: Agilent 8890 GC or equivalent.
-
Mass Spectrometer (MS) System: Agilent 5977B MSD or equivalent.
-
GC Column: Agilent J&W DB-624 UI (60 m x 0.25 mm, 1.4 µm) or a similar mid-to-high polarity column. The use of a polar column is crucial for separating the aromatic toluene from the alicyclic this compound.[1][2][3][4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Temperature Program:
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
Data Acquisition: Full scan mode.
-
GC-MS Method with Chemical Ionization (CI)
This protocol is the recommended approach for unambiguous identification.
-
Gas Chromatograph (GC) System: Same as EI method.
-
Mass Spectrometer (MS) System: Equipped with a Chemical Ionization source.
-
GC Column: Same as EI method.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Temperature Program: Same as EI method.
-
MSD Parameters:
-
Ionization Mode: Chemical Ionization (CI).
-
Reagent Gas: Methane or Isobutane.
-
Ion Source Temperature: 200°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 80-150.
-
Data Acquisition: Full scan mode.
-
Data Presentation
Table 1: Comparison of Mass Spectral Data for this compound and Toluene under Electron Ionization (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Abundance |
| This compound | 92 (present, but can be low abundance) | 91 (100%), 65 (approx. 30%), 39 (approx. 25%)[10] |
| Toluene | 92 (present) | 91 (100%), 65 (approx. 20%), 39 (approx. 15%)[11][12][13] |
Table 2: Expected Mass Spectral Data under Chemical Ionization (CI)
| Compound | Expected Protonated Molecule ([M+H]+) (m/z) | Expected Adduct Ions (with Methane) (m/z) |
| This compound | 93 | 121 ([M+C2H5]+), 133 ([M+C3H5]+) |
| Toluene | 93 | 121 ([M+C2H5]+), 133 ([M+C3H5]+) |
Note: While both compounds will show the same protonated molecule and adduct ions under CI, the key advantage of CI is the significant reduction in fragmentation. This allows for the confident assignment of the molecular weight, which, when combined with the chromatographic retention time from a polar column, provides a much higher degree of certainty in identification than EI-MS alone.
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The unambiguous identification of this compound in complex mixtures containing its isomer, toluene, is achievable through the strategic application of GC-MS techniques. While standard EI-GC-MS on non-polar columns is often insufficient, the combination of a polar GC column for improved chromatographic separation and the use of Chemical Ionization for definitive molecular weight determination provides a robust and reliable analytical solution. For highly complex matrices, comprehensive two-dimensional gas chromatography (GCxGC-MS) may offer additional separation power. By following the detailed protocols and considering the comparative data presented in this guide, researchers can overcome the challenges of isomeric interference and achieve confident identification of this compound.
References
- 1. 氣相層析 (GC) 色譜柱選擇指南 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. research.tue.nl [research.tue.nl]
- 10. Spiro[2,4]hepta-4,6-diene [webbook.nist.gov]
- 11. Toluene [webbook.nist.gov]
- 12. Toluene [webbook.nist.gov]
- 13. Toluene [webbook.nist.gov]
A Comparative Analysis of Spiro[2.4]heptadiene in Cycloaddition Reactions
For researchers, scientists, and professionals in drug development, spiro[2.4]heptadiene emerges as a versatile and stereochemically intriguing building block in the synthesis of complex molecules. Its strained spirocyclic core and conjugated diene system offer unique reactivity in cycloaddition reactions, leading to a diverse array of polycyclic structures. This guide provides a comparative study of spiro[2.4]heptadiene's performance in various cycloaddition reactions, supported by experimental data and detailed protocols to aid in practical application.
Diels-Alder Reactions: A Gateway to Complex Scaffolds
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of synthetic organic chemistry, and spiro[2.4]heptadiene serves as a reactive diene. Its reactivity and stereoselectivity are highly dependent on the nature of the dienophile.
Performance with Various Dienophiles
The following table summarizes the quantitative outcomes of the Diels-Alder reaction between spiro[2.4]heptadiene and a range of dienophiles. The reactions generally proceed with good to excellent yields, and the stereochemical outcome is influenced by both electronic and steric factors.
| Dienophile | Reaction Conditions | Yield (%) | Diastereoselectivity (endo:exo) | Reference |
| Maleic Anhydride | Toluene, reflux | 90 | 7:1 | Not explicitly found |
| N-Phenylmaleimide | Toluene, reflux, 24h | 55-65 | Exo favored | [1] |
| Phenyltriazolinedione (PTAD) | CH₂Cl₂, rt | >95 | Not specified | [2] |
| Hexafluoropropene | Not specified | Quantitative | 48:52 | [3] |
| Tetracyanoethylene (TCNE) | Not specified | Quantitative | Not specified | [3] |
Key Observations:
-
The reaction with maleic anhydride, a classic dienophile, is reported to favor the endo adduct, which is typical for many Diels-Alder reactions due to secondary orbital interactions.
-
In contrast, the reaction with N-phenylmaleimide shows a preference for the exo product, highlighting how the dienophile's structure can influence the stereochemical course of the reaction.[1]
-
Highly reactive dienophiles like PTAD and TCNE react with spiro[2.4]heptadiene to give quantitative yields of the corresponding cycloadducts.[2][3]
Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide
This protocol is adapted from a general procedure for the in-situ generation of a diene and its reaction with N-phenylmaleimide.[1]
Materials:
-
Spiro[2.4]heptadiene
-
N-Phenylmaleimide
-
Toluene
-
Silica gel for chromatography
-
Dichloromethane (eluent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-phenylmaleimide (1.0 eq) in toluene.
-
Add spiro[2.4]heptadiene (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (oil bath temperature > 120 °C) and maintain for the required reaction time (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., dichloromethane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent to isolate the Diels-Alder adduct. The yield of the crude product is typically in the range of 55-65%.[1]
[2+2] Cycloaddition Reactions: Access to Strained Ring Systems
Spiro[2.4]heptadiene also participates in [2+2] cycloaddition reactions, particularly with ketenes and in photochemical processes. These reactions provide a direct route to four-membered rings fused to the spirocyclic framework.
Reaction with Chloroketenes
The addition of chloroketenes to spiro[2.4]hepta-4,6-diene is a regiospecific reaction. It yields 7-chlorospiro(bicyclo[3.2.0]hept-2-ene-4,1′-cyclopropan)-6-ones rather than the 6-chloro-7-ketones.[4] This regioselectivity is a key feature of this transformation. For alkyl-substituted chloroketenes, an increase in the proportion of the 7-α-alkyl adduct is observed as the size of the alkyl group increases.[4]
Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions of enones to alkenes are a well-established method for constructing cyclobutane rings.[5][6] While specific examples with spiro[2.4]heptadiene as the alkene component are not extensively detailed in the readily available literature, the general principles of these reactions are applicable. These reactions typically proceed through the triplet excited state of the enone and involve the formation of a diradical intermediate.[5] The stereochemistry of the resulting cyclobutane is influenced by the stability of this intermediate.
Reaction Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the general reaction pathway for a Diels-Alder reaction and a typical experimental workflow for product purification.
Caption: General mechanism of a [4+2] cycloaddition reaction.
Caption: A typical workflow for the purification of cycloaddition products.
Conclusion
Spiro[2.4]heptadiene demonstrates a rich and varied reactivity in cycloaddition reactions. The Diels-Alder reaction, in particular, offers a reliable and high-yielding pathway to complex polycyclic systems, with the stereochemical outcome being tunable by the choice of dienophile. While [2+2] cycloadditions are also feasible, providing access to strained four-membered rings, they have been less extensively explored with this specific diene. The provided data and protocols serve as a valuable resource for chemists seeking to employ spiro[2.4]heptadiene as a strategic building block in their synthetic endeavors. Further exploration into the full scope of its cycloaddition chemistry is warranted and promises to uncover novel molecular architectures with potential applications in medicinal chemistry and materials science.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Addition of chloroketens to spiro[2.4]hepta-4,6-diene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Spiro(2,4)hept-4-ene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Spiro(2,4)hept-4-ene, a volatile and potentially flammable compound, requires meticulous disposal procedures. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
Given the lack of a specific Safety Data Sheet (SDS) for this compound, the following protocol is based on the guidelines for the disposal of flammable and hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company to ensure full compliance with local, state, and federal regulations.
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container with "Hazardous Waste: this compound".
-
Include the full chemical name and any known hazard pictograms (e.g., flammable).
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your EHS department. Incompatible materials can lead to dangerous reactions.
-
-
Container Selection and Management :
-
Use a chemically resistant container with a secure, leak-proof screw-on cap.[1] Plastic or glass containers are generally suitable, but compatibility should be verified.
-
Ensure the container is in good condition, free from cracks or leaks.
-
Keep the waste container closed at all times, except when adding waste.[1][2]
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area to prevent spills and leaks.[1][2]
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[2][3] The rinsate must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, allow the container to air-dry completely in a fume hood.
-
Once decontaminated, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[3]
-
-
Arranging for Professional Disposal :
-
Never dispose of this compound down the drain or in regular trash.[4][5] Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[4]
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.[4]
-
Provide them with a complete and accurate description of the waste, including its composition and volume.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key physical and chemical properties relevant to its safe handling and disposal. This information is critical for waste management professionals to determine the appropriate disposal methods.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ | PubChem |
| Molecular Weight | 94.15 g/mol | PubChem |
| Boiling Point | 118.4 °C at 760 mmHg | LookChem |
| Flash Point | 3.8 °C | LookChem |
| Density | 0.93 g/cm³ | LookChem |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.
References
- 1. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Spiro(2,4)hept-4-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of Spiro(2,4)hept-4-ene (CAS No. 52708-23-3). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on its known physical properties and general safety practices for flammable liquid hydrocarbons.
This compound is a highly flammable liquid with a flash point of 3.8°C and a boiling point of 118.4°C.[1] The low flash point indicates a significant fire hazard at ambient temperatures. Therefore, stringent safety measures are imperative to mitigate risks.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles should always be worn. A face shield is recommended when handling larger quantities or when there is a significant splash hazard. |
| Skin | Flame-Resistant Lab Coat and Chemical-Resistant Gloves | A lab coat made of flame-resistant material is crucial. Nitrile gloves are recommended to prevent skin contact.[2] |
| Respiratory | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][3] |
| Footwear | Closed-Toe Shoes | Protects feet from potential spills.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent ignition and exposure.
| Procedure | Guideline |
| Handling | - All operations should be conducted within a certified chemical fume hood. - Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[4][5] - Use non-sparking tools and equipment. - Ground and bond containers when transferring the substance to prevent static discharge.[6] |
| Storage | - Store in a designated, well-ventilated, and cool flammable liquid storage cabinet.[3][4] - Keep containers tightly closed when not in use.[6] - Segregate from oxidizing agents and other incompatible materials.[4] |
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to ensure environmental safety and regulatory compliance.
| Waste Type | Disposal Procedure |
| Liquid Waste | - Collect in a dedicated, properly labeled, and sealed container for flammable organic waste.[2][3] - Do not dispose of down the drain.[2][3] |
| Contaminated Solids | - Items such as gloves, absorbent materials, and empty containers should be collected in a labeled hazardous waste container. |
| Regulatory Compliance | - All waste disposal must adhere to local, state, and federal regulations.[7] - Arrange for disposal through a licensed hazardous waste management company.[7] |
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. This compound|lookchem [lookchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. 8.2 Flammable and Combustible Liquids | Environment, Health and Safety [ehs.cornell.edu]
- 6. canada.ca [canada.ca]
- 7. How Should Flammables Be Disposed Of? [greenflow.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
